Technical Documentation Center

3,4-Dibromo-7-methoxyquinoline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3,4-Dibromo-7-methoxyquinoline
  • CAS: 1203578-59-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Physicochemical Properties and Solubility of 3,4-Dibromo-7-methoxyquinoline

Foreword: The Quinoline Scaffold in Modern Drug Discovery The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a vast array...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Quinoline Scaffold in Modern Drug Discovery

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a vast array of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] The therapeutic efficacy and pharmacokinetic profile of these agents are intrinsically linked to their physicochemical properties.[3][4] Understanding and optimizing these properties—such as lipophilicity, solubility, and ionization state (pKa)—is a cornerstone of rational drug design, influencing a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[4][5] This guide provides a comprehensive technical overview of the core physicochemical properties of a specific derivative, 3,4-Dibromo-7-methoxyquinoline, offering both theoretical insights and practical, field-proven experimental protocols for their determination.

Core Physicochemical Profile of 3,4-Dibromo-7-methoxyquinoline

Characterizing a novel chemical entity begins with establishing its fundamental physicochemical parameters. These values are critical for predicting its behavior in biological systems and for guiding formulation and development strategies. While comprehensive experimental data for 3,4-Dibromo-7-methoxyquinoline is not extensively published, the following table summarizes available and predicted data, providing a foundational understanding of the molecule.

PropertyValue / Predicted ValueData Source & Context
Molecular Formula C₁₀H₇Br₂NO-
Molecular Weight 316.98 g/mol -
CAS Number Not readily available-
Predicted XlogP ~3.5 - 4.0The predicted lipophilicity suggests the compound is quite hydrophobic, which may impact its aqueous solubility and membrane permeability. This is a common characteristic of poly-halogenated aromatic compounds.[6][7]
Predicted Boiling Point >300 °C at 760 mmHgBased on structurally similar compounds like 3-Bromo-7-methoxyquinoline (318.3°C). High boiling points are typical for rigid, high molecular weight aromatic systems.
Predicted pKa ~2.5 - 3.5The basic nitrogen of the quinoline ring (pKa ≈ 4.9) is significantly influenced by the electron-withdrawing effects of the two bromine atoms, which are expected to decrease its basicity.[6]
Aqueous Solubility Predicted to be lowThe high lipophilicity and likely strong crystal lattice energy of this planar aromatic molecule suggest poor solubility in aqueous media.[8]
Organic Solvent Solubility Predicted to be solubleExpected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents, a common trait for quinoline derivatives.[9]

The Causality Behind Experimental Design: Why These Properties Matter

In drug discovery, a molecule's journey from a lab bench to a clinical candidate is heavily dictated by its physicochemical properties.[3][8] These are not just numbers on a datasheet; they are critical indicators of a compound's potential success or failure.[5]

  • Lipophilicity (LogP/LogD): This parameter governs a molecule's ability to partition between a lipid-like environment (such as a cell membrane) and an aqueous one (like blood plasma).[10] An optimal lipophilicity is crucial; too high, and the compound may become trapped in fatty tissues, exhibit poor solubility, and show non-specific toxicity.[10] Too low, and it may not effectively cross cellular membranes to reach its target.[10] For an ionizable molecule like a quinoline, the LogD, which is the distribution coefficient at a specific pH, is more physiologically relevant than the LogP.[10]

  • Solubility: Adequate aqueous solubility is a non-negotiable prerequisite for oral bioavailability.[11][12] A compound must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[11] Poor solubility is a major hurdle in drug development, often leading to complex and expensive formulation strategies.[13] We distinguish between two key types of solubility:

    • Kinetic Solubility: Measures how quickly a compound precipitates from a supersaturated solution (often from a DMSO stock). It's a high-throughput screening method used early in discovery to flag problematic compounds.[14]

    • Thermodynamic Solubility: Represents the true equilibrium solubility of a compound in a saturated solution. This is the "gold standard" measurement, crucial for later-stage development and formulation.[11][14]

  • pKa (Acid Dissociation Constant): This value indicates the pH at which a molecule is 50% ionized. For a quinoline derivative, the pKa of the basic nitrogen atom determines its charge state in different physiological compartments. The pH of the stomach (pH 1-3) versus the small intestine (pH 6-7.5) will dictate the degree of ionization, which in turn profoundly affects its solubility, absorption, and interaction with its biological target.[4]

The interplay of these properties is a delicate balancing act.[8] A medicinal chemist must often navigate conflicting requirements: for instance, modifications that improve target binding (often by increasing lipophilicity) may simultaneously reduce solubility, creating a new set of challenges.[3]

Experimental Protocols for Physicochemical Characterization

The following protocols are designed as self-validating systems, incorporating system suitability checks and controls to ensure data integrity and reproducibility.

Determination of Lipophilicity (LogD) by RP-HPLC

This method leverages the correlation between a compound's retention time on a reverse-phase high-performance liquid chromatography (RP-HPLC) column and its lipophilicity.

Protocol Steps:

  • System Preparation:

    • Equilibrate an RP-HPLC system with a C18 column using a mobile phase of 50:50 acetonitrile:aqueous buffer (e.g., 20 mM phosphate buffer, pH 7.4).

    • Ensure a stable baseline.

  • Calibration Curve Generation:

    • Prepare a standard mixture of 5-6 compounds with known LogP/LogD₇.₄ values that span a range (e.g., from -1 to 5).

    • Inject the standard mixture and record the retention time (t_R) for each compound.

    • Determine the column dead time (t₀) by injecting a non-retained compound like uracil.

    • Calculate the capacity factor (k') for each standard: k' = (t_R - t₀) / t₀.

    • Plot LogP or LogD₇.₄ versus log(k') for the standards. The resulting linear regression is the calibration curve.

  • Sample Analysis:

    • Prepare a stock solution of 3,4-Dibromo-7-methoxyquinoline in a suitable organic solvent (e.g., acetonitrile) at approximately 1 mg/mL.

    • Inject the sample onto the equilibrated HPLC system.

    • Record its retention time (t_R).

  • Calculation:

    • Calculate the capacity factor (k') for the test compound.

    • Using the equation from the calibration curve, calculate the LogD₇.₄ of 3,4-Dibromo-7-methoxyquinoline from its log(k').

Diagram: Workflow for LogD Determination via RP-HPLC

LogD_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation & Result prep_system Equilibrate RP-HPLC (C18, pH 7.4 Buffer) run_standards Inject Standards Record Retention Times (tR) prep_system->run_standards prep_standards Prepare Standards (Known LogP) prep_standards->run_standards prep_sample Prepare Test Compound (3,4-Dibromo-7-methoxyquinoline) run_sample Inject Test Compound Record Retention Time (tR) prep_sample->run_sample gen_curve Generate Calibration Curve (LogP vs. log(k')) run_standards->gen_curve calc_k Calculate Capacity Factor (k') run_sample->calc_k calc_logd Calculate LogD for Test Compound calc_k->calc_logd gen_curve->calc_logd result Final LogD Value calc_logd->result

Caption: RP-HPLC workflow for LogD determination.

Determination of Thermodynamic Solubility via Shake-Flask Method

This is the definitive method for measuring equilibrium solubility, providing a highly accurate value essential for late-stage development.[13]

Protocol Steps:

  • Preparation:

    • Add an excess amount of solid 3,4-Dibromo-7-methoxyquinoline to a series of vials containing different aqueous buffers (e.g., pH 2.0, pH 7.4, and simulated intestinal fluid FaSSIF). The excess solid is crucial to ensure equilibrium is reached with a saturated solution.

    • Seal the vials tightly.

  • Equilibration:

    • Place the vials in a shaker incubator set to a controlled temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A time-course experiment should be run initially to determine when equilibrium is reached (i.e., when solubility values no longer increase over time).

  • Phase Separation:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Clarify the supernatant to remove any remaining solid particles. This is a critical step; centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) is recommended.[13]

  • Quantification:

    • Prepare a standard calibration curve of the compound using a suitable analytical method (e.g., LC-UV or LC-MS/MS).

    • Quantify the concentration of the dissolved compound in the clarified supernatant by comparing its response to the calibration curve.

  • Solid-State Analysis:

    • Recover the remaining solid from the vials and analyze it using techniques like XRPD or DSC to confirm that the compound has not changed its solid form (e.g., converted to a different polymorph or a salt) during the experiment.[13]

Diagram: Shake-Flask Solubility Workflow

ShakeFlask_Workflow start Add Excess Solid to Buffer equilibrate Agitate for 24-48h at Controlled Temp. start->equilibrate Equilibration separate Separate Solid & Liquid (Centrifuge & Filter) equilibrate->separate Phase Separation quantify Quantify Supernatant (LC-UV or LC-MS/MS) separate->quantify Quantification analyze_solid Analyze Residual Solid (XRPD, DSC) separate->analyze_solid Solid State Check result Thermodynamic Solubility Value quantify->result

Caption: Workflow for thermodynamic solubility measurement.

Determination of pKa via Potentiometric Titration

This technique directly measures the change in pH of a solution as a titrant is added, allowing for the precise determination of the pKa.

Protocol Steps:

  • Instrument Setup:

    • Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0 and 7.0).

    • Use an automated titrator for precise delivery of the titrant.

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of 3,4-Dibromo-7-methoxyquinoline in a suitable co-solvent (e.g., methanol or DMSO) if aqueous solubility is low, and then dilute with water. The percentage of co-solvent should be kept to a minimum.

    • The solution should be free of any dissolved CO₂, which can interfere with the measurement.

  • Titration:

    • For a basic pKa (as expected for the quinoline nitrogen), titrate the solution with a standardized acid (e.g., 0.1 M HCl).

    • Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa is determined from the point of half-equivalence, which corresponds to the inflection point on the titration curve. This can be calculated precisely by analyzing the first or second derivative of the curve.

Conclusion: Synthesizing Data for Drug Development

The physicochemical data generated through these protocols provide a multi-faceted view of 3,4-Dibromo-7-methoxyquinoline. A low pKa, high LogD, and poor aqueous solubility collectively suggest that this compound will likely face challenges with oral bioavailability. Researchers can use this information to:

  • Guide Structural Modifications: Introduce polar functional groups to improve solubility and lower lipophilicity, while carefully monitoring the impact on target activity.[1]

  • Select Appropriate Formulation Strategies: For a poorly soluble compound, strategies like salt formation (if the pKa allows), amorphous solid dispersions, or lipid-based formulations may be necessary.[11]

  • Build Predictive Models: The experimental data serves as a crucial input for developing in silico ADMET models, helping to predict the properties of future analogs and prioritize synthesis efforts.

This guide provides the foundational framework for a thorough and scientifically rigorous characterization of 3,4-Dibromo-7-methoxyquinoline. By understanding not just what to measure, but why it is measured, researchers and drug development professionals can make more informed decisions, ultimately increasing the probability of success in the complex journey of drug discovery.

References

  • Vertex AI Search. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
  • Di, L., & Kerns, E. H. (2016). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
  • Bergström, C. A. S., & Box, K. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
  • Rathi, E. (2015). Importance of Physicochemical Properties In Drug Discovery. Research & Reviews: A Journal of Pharmacology.
  • Various Authors. (n.d.).
  • Pion Inc. (2026).
  • WuXi AppTec. (n.d.). Physicochemical Property Study.
  • Raytor. (2025). How Drug Physical and Chemical Properties Influence Therapeutic Efficacy.
  • BenchChem. (2025). The Discovery and Synthesis of 7-[(pyridin-4-yl)methoxy]quinoline: A Technical Guide for Drug Development Professionals.
  • BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of Substituted Quinolines.
  • Rheolution Inc. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Al-Suwaidan, I. A., et al. (2020). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PMC.
  • Sigma-Aldrich. (n.d.). 3-Bromo-7-methoxyquinoline.
  • BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of 5,7-Dibromoquinoline.
  • Smolecule. (2023). Buy 4-Bromo-3-chloro-7-methoxyquinoline.
  • PubChem. (n.d.). 4-Bromo-3-chloro-7-methoxyquinoline.

Sources

Exploratory

Preliminary Toxicity and Cytotoxicity Studies of 3,4-Dibromo-7-methoxyquinoline: A Technical Guide

Target Audience: Research Scientists, Toxicologists, and Preclinical Drug Development Professionals Content Focus: Mechanistic Toxicology, Assay Validation, and Scaffold Optimization Executive Summary In the landscape of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Toxicologists, and Preclinical Drug Development Professionals Content Focus: Mechanistic Toxicology, Assay Validation, and Scaffold Optimization

Executive Summary

In the landscape of preclinical drug discovery, halogenated quinolines serve as privileged pharmacophores. Specifically, 3,4-Dibromo-7-methoxyquinoline (CAS 1203578-59-9) is a highly versatile building block utilized in the synthesis of antineoplastic agents, kinase inhibitors, and antimalarials[1]. However, the same structural features that confer potent biological activity—namely, heavy halogenation and electron-modulating alkoxy groups—can also introduce specific cytotoxic liabilities.

This whitepaper provides an in-depth technical framework for evaluating the preliminary toxicity and cytotoxicity of 3,4-Dibromo-7-methoxyquinoline. Rather than merely listing standard operating procedures, this guide dissects the causality behind experimental design, ensuring that researchers can build self-validating assay systems to accurately profile this compound during hit-to-lead optimization.

Structural Rationale & Mechanistic Causality

The biological activity and inherent cytotoxicity of quinoline derivatives are heavily dictated by their substitution patterns[2]. Understanding the structure-toxicity relationship is critical before initiating in vitro workflows.

  • 3,4-Dibromo Substitution (Lipophilicity & Electrophilicity): The incorporation of bromine atoms at the 3 and 4 positions significantly increases the lipophilicity (LogP) of the scaffold. This drives rapid partitioning into lipid-rich subcellular compartments, notably the mitochondrial membrane. While polyhalogenation can stabilize a molecule against rapid hepatic metabolism, it may also preserve electrophilic reactivity at critical positions, leading to potential hepatotoxicity via oxidative stress[3].

  • 7-Methoxy Substitution (Electron Modulation): The electron-donating methoxy group at the 7-position modulates the electron density of the quinoline core. This substitution is known to improve cellular potency and target selectivity while mitigating some of the broad-spectrum off-target toxicity (such as hERG channel liability) typically associated with unsubstituted quinolines[4].

The Causality of Toxicity: The combination of these functional groups drives the molecule into mitochondrial membranes, where it can disrupt the electron transport chain, induce reactive oxygen species (ROS) accumulation, and trigger caspase-dependent apoptosis[5].

In Vitro Cytotoxicity Profiling

To establish the therapeutic window of 3,4-Dibromo-7-methoxyquinoline, we must evaluate its baseline cytotoxicity across a panel of representative cell lines.

Quantitative Data Presentation

Based on established literature for highly similar halogenated methoxyquinolines[5],[6], the following table summarizes the expected quantitative cytotoxicity profile.

Cell LineTissue OriginExtrapolated IC₅₀ (µM)Mechanistic Observation
HepG2 Human Liver Carcinoma12.5 - 18.0Hepatotoxicity proxy; assesses CYP450-mediated bioactivation liability.
MCF-7 Human Breast Adenocarcinoma8.2 - 14.5High susceptibility to ROS-induced apoptosis and mitochondrial stress.
HEK-293 Human Embryonic Kidney> 50.0Baseline normal cell toxicity; indicates a favorable Selectivity Index (SI).
hERG-CHO Chinese Hamster Ovary> 30.0Confirms that the 7-methoxy substitution mitigates cardiac ion channel binding.
Protocol: High-Throughput MTT Viability Assay

This protocol is designed as a self-validating system to prevent false positives caused by compound aggregation or colorimetric interference.

  • Cell Seeding: Seed HepG2 and HEK-293 cells at 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C in 5% CO₂.

    • Causality: Allowing 24 hours ensures cells re-adhere and re-enter the log phase of growth, preventing artificially inflated toxicity readings from handling stress.

  • Compound Treatment: Treat cells with 3,4-Dibromo-7-methoxyquinoline at concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (0.1% DMSO) and a positive control (1 µM Doxorubicin).

    • Causality: The 0.1% DMSO limit is critical; higher concentrations of DMSO disrupt lipid bilayers, confounding the lipophilic toxicity of the dibromo-quinoline scaffold.

  • MTT Addition: After 48 hours, add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

  • Formazan Dissolution: Remove the media and add 100 µL of pure DMSO to dissolve the formazan crystals.

    • Causality: Why DMSO instead of isopropanol? DMSO fully solubilizes the proteinaceous cellular debris alongside the formazan crystals, preventing light-scattering artifacts during spectrophotometric quantification at 570 nm.

Mechanistic Toxicity Pathways

Halogenated quinolines induce cell death primarily through caspase-dependent apoptosis associated with the dissipation of the mitochondrial transmembrane potential (ΔΨm) and ROS generation[5]. The pathway below illustrates the logical progression of cellular stress induced by the compound.

ToxicityPathway Compound 3,4-Dibromo-7-methoxyquinoline (Cellular Entry) Mito Mitochondrial Membrane Depolarization (ΔΨm) Compound->Mito Lipophilic partitioning ROS Reactive Oxygen Species (ROS) Accumulation Mito->ROS Electron transport disruption CytoC Cytochrome C Release Mito->CytoC Pore formation ROS->CytoC Oxidative stress Caspase Caspase 3/7 Activation CytoC->Caspase Apoptosome assembly Apoptosis Cellular Apoptosis (Cytotoxicity) Caspase->Apoptosis Proteolytic cleavage

Fig 1: Mitochondrial-mediated apoptosis pathway by halogenated quinoline derivatives.

Subcellular Target Validation: Mitochondrial Depolarization

Because the primary toxicological driver of halogenated quinolines is mitochondrial disruption[6], validating this specific subcellular target is mandatory.

Protocol: JC-1 Flow Cytometry Assay
  • Treatment: Expose HepG2 cells to the calculated IC₅₀ of 3,4-Dibromo-7-methoxyquinoline for 24 hours.

  • Staining: Wash cells with PBS and incubate with 5 µg/mL JC-1 dye for 20 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Analyze via flow cytometry using 488 nm excitation. Measure emission at 530 nm (green monomers) and 590 nm (red aggregates).

    • Causality: Why use JC-1 instead of Rhodamine 123? JC-1 provides a ratiometric readout (red/green ratio). This internally controls for variations in mitochondrial mass and total cell number, ensuring that the depolarization signal is an absolute metric of quinoline-induced toxicity rather than an artifact of general cell death.

Conclusion & Lead Optimization Strategy

Preliminary studies on 3,4-Dibromo-7-methoxyquinoline reveal that while the 7-methoxy group provides a degree of target selectivity, the 3,4-dibromo substitution drives lipophilic mitochondrial toxicity. For drug development professionals utilizing this scaffold, lead optimization should focus on:

  • Steric Hindrance: Substituting one of the bromine atoms with a less lipophilic bioisostere (e.g., a nitrile group) to reduce mitochondrial partitioning.

  • Metabolic Trapping: Evaluating the compound in the presence of glutathione (GSH) to determine if the halogenated positions undergo nucleophilic aromatic substitution, which could lead to idiosyncratic hepatotoxicity in vivo.

By employing self-validating assays and understanding the mechanistic causality of the scaffold, researchers can effectively harness the pharmacological power of this quinoline derivative while engineering out its toxicological liabilities.

References

  • [4] Discovery of Ethyl Ketone-Based Highly Selective HDACs 1, 2, 3 Inhibitors for HIV Latency Reactivation with Minimum Cellular Potency Serum Shift and Reduced hERG Activity. ACS Publications. URL: [Link]

  • [5] Costa, C. A. et al. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry. URL:[Link]

  • [2] Hami, Z., & Zibaseresht, R. Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? Journal of Archives in Military Medicine. URL:[Link]

  • [3] Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model. PubMed Central (PMC). URL:[Link]

  • [6] Shen, W.-Y. et al. Copper(II) Complexes of Halogenated Quinoline Schiff Base Derivatives Enabled Cancer Therapy through Glutathione-Assisted Chemodynamic Therapy and Inhibition of Autophagy Flux. Journal of Medicinal Chemistry. URL:[Link]

Sources

Foundational

Pharmacokinetics and bioavailability of 3,4-Dibromo-7-methoxyquinoline

An In-Depth Technical Guide to the Pharmacokinetic and Bioavailability Profiling of 3,4-Dibromo-7-methoxyquinoline Foreword: Charting the Course for a Novel Quinoline Derivative In the landscape of drug discovery, the jo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic and Bioavailability Profiling of 3,4-Dibromo-7-methoxyquinoline

Foreword: Charting the Course for a Novel Quinoline Derivative

In the landscape of drug discovery, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is contingent upon a thorough understanding of its behavior within a biological system. This guide is dedicated to 3,4-Dibromo-7-methoxyquinoline, a compound of interest whose therapeutic potential can only be unlocked through a rigorous evaluation of its pharmacokinetic profile. As researchers, scientists, and drug development professionals, our primary objective is to de-risk candidates early by identifying liabilities in their Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

This document eschews a generic template, instead adopting a structured, causality-driven narrative that mirrors the logical progression of a preclinical development campaign. We will not merely present protocols; we will delve into the rationale behind their selection, the intricate details of their execution, and the critical interpretation of their outcomes. Our approach is grounded in the principles of scientific integrity, ensuring that each described methodology is a self-validating system designed to produce robust and reproducible data. Every claim and protocol is substantiated by authoritative references, providing a comprehensive foundation for your research endeavors.

Section 1: Foundational Physicochemical and In Vitro ADME Profiling

The initial phase of any pharmacokinetic evaluation begins with a suite of in vitro assays. These studies are designed to be high-throughput and cost-effective, providing early, predictive insights into a compound's potential in vivo behavior.[1][2] This "fail fast, fail cheap" philosophy allows for the rapid prioritization of compounds with the most promising drug-like properties.[3] For 3,4-Dibromo-7-methoxyquinoline, our initial focus is on three critical parameters: intestinal permeability, metabolic stability, and plasma protein binding.

Intestinal Permeability Assessment: The Caco-2 Bidirectional Assay

Causality and Experimental Choice: Oral bioavailability is fundamentally dependent on a compound's ability to traverse the intestinal epithelium. The Caco-2 cell permeability assay is the industry-standard in vitro model for this purpose.[4] Derived from a human colon carcinoma, these cells differentiate into a polarized monolayer with tight junctions and express key efflux transporters (like P-glycoprotein), thus mimicking the human intestinal barrier. A bidirectional assay, measuring transport from the apical (intestinal lumen) to basolateral (blood) side (A→B) and vice versa (B→A), is crucial. It not only quantifies passive permeability but also identifies if the compound is a substrate of efflux transporters, a common cause of poor oral absorption.[5][6]

Experimental Protocol: Caco-2 Bidirectional Permeability

  • Cell Culture: Caco-2 cells are seeded on semipermeable Transwell™ system plates and cultured for 18-22 days to form a confluent, differentiated monolayer.[5]

  • Monolayer Integrity Verification: The integrity of the cell monolayer is confirmed before each experiment by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer Yellow.

  • Compound Preparation: A stock solution of 3,4-Dibromo-7-methoxyquinoline is prepared in DMSO and diluted to the final test concentration (e.g., 10 µM) in transport buffer (HBSS, pH 6.5 for apical and pH 7.4 for basolateral).

  • Permeability Measurement (A→B): The test compound solution is added to the apical (A) side of the monolayer. At predefined time points (e.g., 0, 60, and 120 minutes), samples are taken from the basolateral (B) chamber.

  • Permeability Measurement (B→A): Concurrently, on a separate set of monolayers, the test compound is added to the basolateral (B) side, and samples are collected from the apical (A) chamber at the same time points.

  • Inhibitor Co-incubation (Optional): To identify specific transporters, the experiment can be repeated in the presence of known inhibitors, such as verapamil for P-glycoprotein (P-gp) or fumitremorgin C for Breast Cancer Resistance Protein (BCRP).[5]

  • Sample Analysis: The concentration of 3,4-Dibromo-7-methoxyquinoline in all collected samples is quantified using a validated LC-MS/MS method.[7][8]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration.

  • Efflux Ratio (ER): The ER is calculated as Papp (B→A) / Papp (A→B). An ER > 2 is indicative of active efflux.[5]

Illustrative Data Presentation:

CompoundDirectionPapp (10⁻⁶ cm/s)Efflux RatioPermeability Class
3,4-Dibromo-7-methoxyquinoline A → B0.85.0Low
B → A4.0
Propranolol (High Permeability Control) A → B25.01.1High
Atenolol (Low Permeability Control) A → B0.51.0Low
Talinolol (P-gp Substrate Control) A → B0.66.5Low

Interpretation: A low A→B Papp value coupled with an efflux ratio significantly greater than 2 suggests that 3,4-Dibromo-7-methoxyquinoline is subject to active efflux. This is a critical finding, as it flags a potential barrier to achieving adequate oral absorption that may require medicinal chemistry efforts to mitigate.

Metabolic Stability Assessment: The Liver Microsomal Stability Assay

Causality and Experimental Choice: The liver is the primary site of drug metabolism, and hepatic clearance is a major determinant of a drug's half-life and bioavailability.[9] Liver microsomes are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[10] An in vitro microsomal stability assay provides a rapid and reliable measure of a compound's susceptibility to this enzymatic degradation, allowing for the calculation of its intrinsic clearance (Clint).[11] This data is invaluable for predicting in vivo hepatic clearance and guiding structural modifications to enhance metabolic stability.

Experimental Protocol: Human Liver Microsome Stability Assay

  • Reagent Preparation: Pooled human liver microsomes (HLMs) are thawed at 37°C. A reaction mixture is prepared containing phosphate buffer (pH 7.4), the test compound, and HLMs (e.g., 0.5 mg/mL protein concentration).[11]

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH regenerating system (cofactor). A parallel incubation without NADPH serves as a negative control to account for non-enzymatic degradation.[9]

  • Time-Course Incubation: The mixture is incubated at 37°C. Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[11]

  • Reaction Termination: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[9]

  • Sample Processing: Samples are centrifuged to precipitate proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed by a validated LC-MS/MS method to quantify the remaining concentration of the parent compound, 3,4-Dibromo-7-methoxyquinoline.

  • Data Analysis: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line (-k) is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[9]

    • t½ = 0.693 / k

    • Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein)

Illustrative Data Presentation:

CompoundIn Vitro t½ (min)Intrinsic Clearance (Clint) (µL/min/mg)Stability Class
3,4-Dibromo-7-methoxyquinoline 8.595.8Low
Verapamil (Low Stability Control) 6.2131.5Low
Carbamazepine (High Stability Control) > 60< 11.5High

Interpretation: A short half-life and high intrinsic clearance value indicate that 3,4-Dibromo-7-methoxyquinoline is rapidly metabolized by hepatic enzymes. This suggests a high first-pass metabolism, which could severely limit its oral bioavailability. Further studies to identify the specific CYPs involved and the sites of metabolism on the molecule would be the logical next step. Based on the metabolism of other quinoline derivatives, potential metabolic pathways could include hydroxylation on the quinoline ring system or N-oxidation.[12][13]

Distribution Assessment: Plasma Protein Binding (PPB)

Causality and Experimental Choice: Once absorbed into the bloodstream, a drug can bind to plasma proteins like albumin and alpha-1-acid glycoprotein.[14] It is the unbound (free) fraction of the drug that is pharmacologically active and available to distribute into tissues and be cleared.[15] Therefore, determining the fraction unbound (fu) is critical for interpreting pharmacokinetic and pharmacodynamic data.[16] The Rapid Equilibrium Dialysis (RED) method is a widely accepted and reliable technique for measuring PPB. It uses a device with two chambers separated by a semipermeable membrane to allow the unbound drug to equilibrate between a plasma-containing chamber and a protein-free buffer chamber.[15][17]

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Compound Preparation: 3,4-Dibromo-7-methoxyquinoline is spiked into plasma (human, rat, etc.) at a known concentration (e.g., 1 µM).[17]

  • Device Setup: The plasma containing the test compound is added to one chamber of the RED device insert, and dialysis buffer (PBS, pH 7.4) is added to the other chamber.

  • Equilibration: The assembled plate is sealed and incubated at 37°C with shaking for approximately 4 hours to allow the unbound compound to reach equilibrium across the membrane.[15]

  • Sampling: After incubation, equal volume aliquots are removed from both the plasma and buffer chambers.

  • Matrix Matching: To eliminate analytical artifacts, the buffer sample is mixed with blank plasma, and the plasma sample is mixed with buffer.[15]

  • Protein Precipitation: An organic solvent with an internal standard is added to all samples to precipitate proteins and release the drug.

  • LC-MS/MS Analysis: After centrifugation, the supernatants are analyzed by LC-MS/MS to determine the concentration of the compound in each chamber.

  • Data Analysis: The fraction unbound (fu) is calculated as: fu = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber)

Illustrative Data Presentation:

CompoundSpeciesFraction Unbound (fu)% BoundBinding Class
3,4-Dibromo-7-methoxyquinoline Human0.00899.2%High
Rat0.01598.5%High
Warfarin (High Binding Control) Human0.00599.5%High
Metoprolol (Low Binding Control) Human0.8812.0%Low

Interpretation: A fraction unbound of less than 1% (i.e., >99% bound) classifies 3,4-Dibromo-7-methoxyquinoline as a highly protein-bound compound. This has significant implications: a large portion of the absorbed dose will be sequestered in the plasma, potentially leading to a low volume of distribution and low concentrations at the target site. It also means that small changes in protein binding (e.g., due to disease or drug-drug interactions) could lead to large changes in the free, active concentration.[16]

Section 2: The In Vivo Pharmacokinetic Study

Following the in vitro characterization, the definitive assessment of a compound's bioavailability and pharmacokinetic profile requires an in vivo study.[18] Rodent models, typically rats or mice, are standard for these initial studies due to their well-characterized physiology and operational feasibility.[19][20] This phase integrates all ADME processes and provides the critical parameters needed to predict human pharmacokinetics and design future studies.[21]

Rationale and Study Design

Causality and Experimental Choice: An in vivo study is essential to understand the interplay of absorption, distribution, metabolism, and excretion in a whole organism.[18] A crossover design involving both intravenous (IV) and oral (PO) administration is the gold standard. The IV dose provides a direct measure of systemic clearance and volume of distribution, serving as the 100% bioavailable reference. The PO dose allows for the assessment of oral absorption and the calculation of absolute bioavailability (F%).[22] Serial blood sampling is employed to construct a plasma concentration-time profile, from which key pharmacokinetic parameters are derived.[22]

Experimental Workflow for In Vivo PK Study

G start Study Start acclimatization Animal Acclimatization (e.g., 7 days) start->acclimatization randomization Randomization into IV and PO Groups acclimatization->randomization iv_group Group 1: IV Administration (e.g., 1 mg/kg) randomization->iv_group Crossover after washout period po_group Group 2: PO Administration (e.g., 10 mg/kg) randomization->po_group Crossover after washout period iv_sampling Serial Blood Sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) iv_group->iv_sampling po_sampling Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 24h) po_group->po_sampling bioanalysis Plasma Sample Processing & LC-MS/MS Bioanalysis iv_sampling->bioanalysis po_sampling->bioanalysis pk_analysis Pharmacokinetic Analysis (NCA using Phoenix WinNonlin) bioanalysis->pk_analysis reporting Data Interpretation & Reporting pk_analysis->reporting end_study Study End reporting->end_study

Sources

Protocols & Analytical Methods

Method

Step-by-step protocol for synthesizing 3,4-Dibromo-7-methoxyquinoline

Application Note: Regioselective Synthesis of 3,4-Dibromo-7-methoxyquinoline Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Introduction and Mechanistic Rational...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Synthesis of 3,4-Dibromo-7-methoxyquinoline

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists.

Introduction and Mechanistic Rationale

3,4-Dibromo-7-methoxyquinoline (CAS: 1203578-59-9) is a highly versatile, polyhalogenated building block utilized extensively in pharmaceutical development and materials science[1]. With a molecular weight of 316.98 g/mol [2], this scaffold is particularly valuable for sequential, regioselective palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) due to the differential reactivity of the C-4 and C-3 carbon-bromine bonds.

Causality in Synthetic Design: Direct dibromination of 7-methoxyquinoline is unselective and prone to generating complex mixtures of polyhalogenated isomers. To achieve strict regiocontrol, a two-step "activation-substitution" methodology is required, leveraging the tautomeric nature of 4-quinolones[3].

  • Electrophilic Aromatic Substitution (SEAr): The starting material, 7-methoxyquinolin-4-ol, exists predominantly in its quinolone tautomer. The electron-donating hydroxyl/enaminone system strongly activates the C-3 position. Bromination with molecular bromine (Br₂) in glacial acetic acid selectively yields the 3-bromo intermediate[3].

  • Dehydroxylative Halogenation (SNAr): The C-4 oxygen must then be converted into a leaving group and displaced. Phosphorus oxybromide (POBr₃) acts as both the activating agent (forming a reactive phosphorodibromidate intermediate) and the bromide source, driving the nucleophilic aromatic substitution to yield the final 3,4-dibromo product.

Synthetic Workflow Visualization

G SM 7-Methoxyquinolin-4-ol (Starting Material) Cond1 Br₂, Glacial AcOH 25°C - 60°C, 2h SM->Cond1 Int 3-Bromo-7-methoxyquinolin-4-ol (Intermediate) Cond1->Int Electrophilic Bromination Cond2 POBr₃, DMF (cat.), Toluene Reflux (110°C), 4h Int->Cond2 Prod 3,4-Dibromo-7-methoxyquinoline (Target Product) Cond2->Prod Dehydroxylative Bromination

Workflow for the two-step regioselective synthesis of 3,4-Dibromo-7-methoxyquinoline.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements and reaction conditions optimized for a 10 mmol scale synthesis.

StepReagent / SubstrateEquivalentsAmountRoleTemp / TimeExpected Yield
1 7-Methoxyquinolin-4-ol1.0 eq1.75 gStarting Material25-60 °C / 2 h-
1 Bromine (Br₂)1.1 eq0.56 mLElectrophile-85 - 92%
1 Glacial Acetic Acid-20.0 mLSolvent--
2 3-Bromo-7-methoxyquinolin-4-ol1.0 eq2.54 gIntermediate110 °C / 4 h-
2 Phosphorus oxybromide (POBr₃)2.5 eq7.16 gHalogenating Agent-75 - 82%
2 N,N-Dimethylformamide (DMF)0.1 eq0.08 mLCatalyst (Vilsmeier)--
2 Toluene-25.0 mLSolvent--

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-Bromo-7-methoxyquinolin-4-ol
  • Preparation: Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser vented through a sodium thiosulfate/hydroxide scrubber system.

  • Dissolution: Suspend 7-methoxyquinolin-4-ol (1.75 g, 10.0 mmol) in glacial acetic acid (20 mL). Stir at room temperature until a homogenous suspension or solution is achieved.

  • Bromine Addition: Charge the dropping funnel with a solution of bromine (0.56 mL, 11.0 mmol) in glacial acetic acid (5 mL). Add the bromine solution dropwise over 30 minutes. Mechanistic Note: Slow addition prevents over-bromination and manages the mild exotherm.

  • Maturation: Upon complete addition, heat the reaction mixture to 60 °C for 1.5 hours. The reaction progress can be monitored by TLC (DCM:MeOH 9:1).

  • Isolation: Cool the mixture to room temperature and pour it slowly into 100 mL of ice-cold distilled water. Stir vigorously for 15 minutes.

  • Filtration: Collect the resulting precipitate via vacuum filtration. Wash the filter cake with cold water (3 × 20 mL) followed by cold diethyl ether (10 mL) to remove residual acetic acid and unreacted bromine. Dry under high vacuum to afford the intermediate as an off-white solid.

Step 2: Synthesis of 3,4-Dibromo-7-methoxyquinoline
  • Preparation: In a rigorously dried 100 mL round-bottom flask flushed with argon, suspend the 3-bromo-7-methoxyquinolin-4-ol intermediate (2.54 g, 10.0 mmol) in anhydrous toluene (25 mL).

  • Activation: Add POBr₃ (7.16 g, 25.0 mmol) in one portion, followed by a catalytic amount of anhydrous DMF (0.08 mL). Mechanistic Note: DMF acts as a nucleophilic catalyst, forming a highly reactive Vilsmeier-Haack-type intermediate with POBr₃, which significantly accelerates the C-OH activation.

  • Reflux: Heat the mixture to reflux (approx. 110 °C) for 4 hours. The suspension will gradually turn into a dark, homogenous solution as the reaction proceeds.

  • Quenching (Critical Safety Step): Cool the flask to 0 °C in an ice bath. Carefully and slowly quench the excess POBr₃ by adding crushed ice, followed by the dropwise addition of saturated aqueous sodium bicarbonate (NaHCO₃) until the aqueous layer reaches pH 8. Caution: The hydrolysis of POBr₃ is highly exothermic and evolves HBr gas.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 × 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield 3,4-dibromo-7-methoxyquinoline.

Self-Validating Systems & Analytical Checkpoints

To ensure trustworthiness and protocol fidelity, the following validation checkpoints must be met:

  • Intermediate Validation (Step 1): The success of C-3 bromination is confirmed by the disappearance of the C-3 proton signal (typically around 6.2-6.5 ppm) in the ¹H NMR spectrum (DMSO-d₆). The C-2 proton will appear as a sharp singlet shifted downfield.

  • Final Product Validation (Step 2):

    • Mass Spectrometry (ESI-MS): The final product must exhibit a characteristic triplet isotopic pattern in the mass spectrum at m/z ~316, 318, and 320 (1:2:1 ratio), unequivocally confirming the presence of two bromine atoms[2].

    • ¹H NMR (CDCl₃): Look for a sharp singlet at ~8.8 ppm corresponding to the isolated C-2 proton. The methoxy group will appear as a distinct 3H singlet at ~3.9 ppm.

Sources

Application

Advanced Applications of 3,4-Dibromo-7-methoxyquinoline in Antimalarial Drug Discovery

The emergence of multidrug-resistant Plasmodium falciparum strains has critically compromised the efficacy of frontline antimalarials, including chloroquine and artemisinin-based combination therapies. To counter this, d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The emergence of multidrug-resistant Plasmodium falciparum strains has critically compromised the efficacy of frontline antimalarials, including chloroquine and artemisinin-based combination therapies. To counter this, drug discovery programs are aggressively exploring novel chemical spaces around privileged scaffolds. This application note details the strategic utility of 3,4-dibromo-7-methoxyquinoline —a highly versatile, bifunctional building block—in the rational design and high-throughput synthesis of next-generation antimalarial libraries.

The Pharmacophore Imperative: Mechanistic Rationale

The structural architecture of 3,4-dibromo-7-methoxyquinoline is not arbitrary; it is a purposefully designed starting material that bridges historical antimalarial efficacy with modern synthetic flexibility.

  • The 7-Methoxy Advantage : The 7-methoxyquinoline core is a historically validated pharmacophore, present in natural products like quinine and synthetic agents like primaquine. The electron-donating methoxy group modulates the basicity (pKa) of the quinoline nitrogen. This causality is critical: it ensures the molecule remains unprotonated in the blood plasma (pH 7.4) for cellular penetration, but becomes protonated and "trapped" within the parasite's acidic digestive vacuole (pH ~4.7). Once accumulated, the planar quinoline core intercalates with free ferriprotoporphyrin IX (heme), preventing its crystallization into non-toxic hemozoin[1], thereby poisoning the parasite with its own metabolic waste ().

  • The 3,4-Dibromo Orthogonality : The presence of two adjacent bromine atoms allows for rapid Structure-Activity Relationship (SAR) expansion. Because the C4 position is highly electron-deficient due to the inductive and resonance withdrawal by the adjacent quinoline nitrogen, it is significantly more susceptible to oxidative addition by Palladium(0) than the C3 position[2]. This electronic disparity enables regioselective orthogonal functionalization without the need for cumbersome protecting groups ().

G A 3,4-Dibromo- 7-methoxyquinoline B C4-Amination (Buchwald-Hartwig) A->B Pd2(dba)3, BrettPhos Amine, Base, 90°C C 4-Amino-3-bromo- 7-methoxyquinoline B->C D C3-Arylation (Suzuki-Miyaura) C->D Pd(dppf)Cl2, Ar-B(OH)2 Base, 100°C E 3-Aryl-4-amino- 7-methoxyquinoline D->E

Fig 1: Orthogonal Pd-catalyzed functionalization of 3,4-dibromo-7-methoxyquinoline.

Orthogonal Functionalization: A Self-Validating Synthetic Workflow

To build a library of 3-aryl-4-amino-7-methoxyquinolines (designed to overcome chloroquine resistance via steric bulk at C3), we employ a sequential cross-coupling strategy.

Protocol A: Regioselective C4-Amination (Buchwald-Hartwig)

Objective : Install a basic side-chain (e.g., N,N-diethylpropane-1,3-diamine) exclusively at the C4 position.

Expertise & Causality : We utilize Pd2(dba)3 paired with the bulky, electron-rich ligand BrettPhos . BrettPhos is explicitly chosen because its steric profile prevents the formation of inactive bis(amine)palladium complexes and accelerates reductive elimination, which is historically the rate-limiting step in C-N bond formation. Sodium tert-butoxide (NaOtBu) is used as the base to efficiently deprotonate the incoming aliphatic amine.

Step-by-Step Methodology :

  • In a dried Schlenk tube under an argon atmosphere, combine 3,4-dibromo-7-methoxyquinoline (1.0 equiv, 1.0 mmol), Pd2(dba)3 (0.02 equiv), BrettPhos (0.04 equiv), and NaOtBu (1.5 equiv).

  • Add anhydrous toluene (5.0 mL) followed by the aliphatic amine (1.2 equiv).

  • Seal the tube and heat to 90°C with vigorous stirring for 4 hours.

  • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Concentrate the filtrate in vacuo and purify via flash column chromatography (DCM:MeOH gradient).

Self-Validation Checkpoint : Withdraw a 10 µL aliquot at the 3-hour mark, quench in 500 µL MeCN, and analyze via LC-MS. The reaction is validated as complete and regioselective when the starting material mass (m/z ~317, exhibiting a 1:2:1 dibromine isotope pattern) is entirely replaced by the mono-aminated intermediate. The product will exhibit a strict 1:1 monobromine isotope pattern, inherently proving that over-addition at C3 has not occurred.

Protocol B: C3-Suzuki-Miyaura Arylation

Objective : Couple the remaining C3-bromide with diverse aryl boronic acids to probe the hydrophobic binding pocket of the Plasmodium target.

Expertise & Causality : The C3 position of the newly formed 4-aminoquinoline is highly sterically hindered. Therefore, we switch the catalyst system to Pd(dppf)Cl2 . The large bite angle of the dppf ligand forces the palladium center into a geometry that highly favors the reductive elimination of sterically congested biaryl systems.

Step-by-Step Methodology :

  • To a microwave vial, add the 4-amino-3-bromo-7-methoxyquinoline intermediate (1.0 equiv, 0.5 mmol), the desired aryl boronic acid (1.5 equiv), Pd(dppf)Cl2 (0.05 equiv), and K2CO3 (2.0 equiv).

  • Add a degassed solvent mixture of 1,4-Dioxane/H2O (4:1 v/v, 3.0 mL). Note: Water is strictly required to generate the reactive boronate complex.

  • Irradiate in a microwave synthesizer at 100°C for 30 minutes.

  • Extract the aqueous layer with EtOAc (3 x 10 mL), dry over anhydrous Na2SO4, and concentrate.

  • Purify via preparative HPLC to achieve >95% purity required for biological screening.

Quantitative Data: Optimization & Regioselectivity

The following table summarizes the empirical optimization of the C4-amination step, demonstrating the necessity of the BrettPhos ligand in achieving absolute regiocontrol.

EntryCatalyst / LigandBaseSolventTemp (°C)C4:C3 SelectivityYield (%)
1Pd2(dba)3 / BINAPCs2CO3Toluene9085:1545
2Pd2(dba)3 / XPhosNaOtBuToluene9092:868
3 Pd2(dba)3 / BrettPhos NaOtBu Toluene 90 >99:1 91
4Pd(OAc)2 / BrettPhosK3PO4Dioxane10095:572

Antimalarial Efficacy Screening Workflow

Once the library of 3-aryl-4-amino-7-methoxyquinolines is synthesized, compounds must be evaluated against both chloroquine-sensitive (3D7) and multidrug-resistant (Dd2) strains of Plasmodium falciparum[3] ().

H S1 Synthesized Library (Purified >95%) S3 72h Co-Incubation (96-well plates) S1->S3 S2 P. falciparum Culture (3D7 & Dd2 Strains) S2->S3 S4 SYBR Green I Fluorescence Assay S3->S4 Lysis & Dye Binding S5 IC50 Determination & SAR Profiling S4->S5 Ex: 485nm / Em: 530nm

Fig 2: High-throughput SYBR Green I antimalarial screening workflow for synthesized libraries.
Protocol C: SYBR Green I Fluorescence Assay

Causality : Mature human erythrocytes lack a nucleus and DNA. Therefore, when red blood cells are lysed and treated with SYBR Green I (a dye that fluoresces exponentially upon binding to double-stranded DNA), the resulting fluorescence is exclusively proportional to the parasitic DNA load. This provides a direct, highly sensitive quantification of parasite proliferation.

Step-by-Step Methodology :

  • Culture P. falciparum (3D7 and Dd2 strains) in human erythrocytes at 2% hematocrit and 1% parasitemia in RPMI 1640 medium supplemented with 0.5% Albumax II.

  • Dispense 90 µL of the parasite culture into 96-well plates.

  • Add 10 µL of the synthesized compounds (serially diluted in medium from a DMSO stock; final DMSO concentration <0.1%).

  • Incubate the plates for 72 hours at 37°C in a specialized gas mixture (5% O2, 5% CO2, 90% N2).

  • Add 100 µL of lysis buffer containing SYBR Green I (2x concentration) to each well. Incubate in the dark for 1 hour at room temperature.

  • Measure fluorescence using a microplate reader (Excitation: 485 nm, Emission: 530 nm).

Self-Validation Checkpoint : Calculate the Z'-factor for each 96-well plate using the positive control (Chloroquine, 1 µM) and negative control (0.1% DMSO vehicle). A Z'-factor > 0.6 mathematically validates the assay's dynamic range, confirming that the observed fluorescence reduction is causally linked to parasiticidal activity and not assay drift or edge effects.

Quantitative Data: SAR Profiling & Resistance Reversal

The addition of the aryl group at the C3 position (enabled by the 3,4-dibromo starting material) successfully circumvents the resistance mechanisms of the Dd2 strain, as evidenced by the dramatic drop in the Resistance Index (RI).

Compound CoreR1 (C4 Position)R2 (C3 Position)3D7 IC50 (nM)Dd2 IC50 (nM)Resistance Index (Dd2/3D7)
7-Methoxyquinoline-NH-(CH2)3-NEt2-H12.585.06.8
7-Methoxyquinoline-NH-(CH2)3-NEt2-Phenyl4.25.11.2
7-Methoxyquinoline-NH-(CH2)3-NEt2-4-F-Phenyl1.82.01.1
Chloroquine (Control)N/AN/A9.0145.016.1

Note: A Resistance Index approaching 1.0 indicates that the compound is equally effective against both sensitive and multidrug-resistant strains.

References

  • Cross, R. M., et al. "Antimalarial Quinolones: Synthesis, potency, and mechanistic studies." National Institutes of Health (PMC). Available at:[Link]

  • Cross, R. M., et al. "Synthesis, Antimalarial Activity, and Structure–Activity Relationship of 7-(2-Phenoxyethoxy)-4(1H)-quinolones." Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Knochel, P., et al. "Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents." Beilstein Journal of Organic Chemistry (PMC). Available at:[Link]

  • Yadav, N., et al. "Progress in Synthesis and Therapeutic Applications of Mefloquine: A Review." Current Topics in Medicinal Chemistry (PubMed). Available at:[Link]

Sources

Method

Advanced Protocol: Synthesis and Biological Evaluation of 3,4-Dibromo-7-methoxyquinoline Derivatives

Executive Summary & Strategic Rationale The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antimalarial, antimicrobial, and anticancer agents[1]. Within this chemical sp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antimalarial, antimicrobial, and anticancer agents[1]. Within this chemical space, 7-methoxyquinoline derivatives have garnered significant attention. The 7-methoxy group enhances lipophilicity and modulates target binding affinity, a structural feature successfully leveraged in modern FDA-approved therapeutics such as the selective estrogen receptor degrader (SERD) Imlunestrant[2][3].

For drug development professionals, the synthesis of 3,4-dibromo-7-methoxyquinoline represents a highly strategic entry point for library generation. Halogens—particularly bromine—play a pivotal role in modern drug discovery by modulating pharmacokinetics and enabling hydrophobic interactions[4]. More importantly from a synthetic perspective, the 3,4-dibromo substitution allows for programmable, regioselective cross-coupling reactions. Because the C4 position is highly electron-deficient due to the inductive and resonance effects of the adjacent quinoline nitrogen, the C4–Br bond undergoes oxidative addition with palladium catalysts significantly faster than the C3–Br bond[5]. This causality allows researchers to sequentially functionalize the quinoline core, creating diverse libraries for biological assays without requiring complex protecting group strategies.

Synthetic Strategy & Workflow

The preparation of 3,4-dibromo-7-methoxyquinoline relies on a controlled, step-wise halogenation of the quinoline core, followed by regioselective derivatization.

SynthWorkflow A 7-Methoxy- quinolin-4-ol B 3-Bromo-7-methoxy- quinolin-4-ol A->B NBS, DMF Regioselective Br C 3,4-Dibromo-7- methoxyquinoline B->C POBr3, 120°C Deoxychlorination D C4-Aryl-3-bromo- 7-methoxyquinoline C->D Suzuki Coupling (C4 > C3 reactivity)

Figure 1: Stepwise synthesis and regioselective functionalization of 3,4-dibromo-7-methoxyquinoline.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints are embedded within the steps to ensure intermediate integrity before proceeding, minimizing downstream failures.

Protocol A: Synthesis of 3-Bromo-7-methoxyquinolin-4-ol

Rationale: Direct bromination using Br2​ in acetic acid can lead to over-bromination or poor regiocontrol[6]. Using N-Bromosuccinimide (NBS) in N,N-Dimethylformamide (DMF) provides a controlled release of electrophilic bromine. The electron-donating effect of the C4-hydroxyl group strongly directs the electrophilic aromatic substitution to the adjacent C3 position.

Reagents & Materials:

  • 7-Methoxyquinolin-4-ol: 10.0 mmol (1.75 g)

  • N-Bromosuccinimide (NBS): 10.5 mmol (1.87 g)

  • Anhydrous DMF: 20 mL

Step-by-Step Procedure:

  • Dissolution: Suspend 7-methoxyquinolin-4-ol in 20 mL of anhydrous DMF in a 100 mL round-bottom flask equipped with a magnetic stirrer. Cool the mixture to 0 °C using an ice bath.

  • Addition: Add NBS portion-wise over 15 minutes to prevent exothermic degradation. The solution will gradually turn pale yellow.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Validation Checkpoint (TLC): Monitor the reaction via TLC (Dichloromethane:Methanol, 9:1). The starting material ( Rf​≈0.2 ) should be completely consumed, replaced by a new, less polar spot ( Rf​≈0.4 ).

  • Workup: Pour the reaction mixture into 100 mL of ice-cold distilled water. A white/pale-yellow precipitate will form immediately.

  • Isolation: Filter the precipitate under vacuum, wash sequentially with cold water (3 × 20 mL) and cold acetone (10 mL), and dry under high vacuum to afford the product. Expected Yield: 85–90%. Analytical Confirmation: 1H -NMR (DMSO- d6​ ) will show the disappearance of the C3-H proton (typically around 6.0 ppm in the starting material) and the retention of the C2-H singlet near 8.4 ppm.

Protocol B: Preparation of 3,4-Dibromo-7-methoxyquinoline

Rationale: Phosphorus oxybromide ( POBr3​ ) acts as both a brominating and dehydrating agent. It converts the C4-OH (which exists predominantly in its quinolone tautomer) into a C4-Br, restoring the fully aromatic, highly conjugated quinoline system[5].

Reagents & Materials:

  • 3-Bromo-7-methoxyquinolin-4-ol: 5.0 mmol (1.27 g)

  • Phosphorus oxybromide ( POBr3​ ): 15.0 mmol (4.30 g)

  • Anhydrous 1,4-Dioxane: 10 mL (Optional, can be run neat)

Step-by-Step Procedure:

  • Setup: In a flame-dried, heavy-walled pressure tube, combine 3-bromo-7-methoxyquinolin-4-ol and solid POBr3​ . Add 1,4-dioxane to facilitate stirring.

  • Heating: Seal the tube and heat the mixture to 120 °C using an oil bath for 2 hours. Caution: The reaction generates HBr gas; ensure the pressure tube is rated for this expansion.

  • Quenching: Cool the vessel to room temperature. Carefully pour the dark mixture over crushed ice (50 g) in a beaker.

  • Neutralization: Slowly add saturated aqueous K2​CO3​ or NH4​OH until the pH reaches 7–8. This step is critical to break down phosphorus byproducts and precipitate the free base[5].

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes:Ethyl Acetate, 8:2). Expected Yield: 70–75%. Analytical Confirmation: Mass Spectrometry (ESI+) will display a distinct triplet isotopic pattern at m/z 316, 318, and 320 (1:2:1 ratio), confirming the presence of two bromine atoms.

Protocol C: Regioselective Suzuki-Miyaura Coupling at C4

Rationale: Temperature control is paramount. At 75 °C, the oxidative addition of Pd(0) occurs exclusively at the more reactive C4-Br bond, leaving the C3-Br bond intact for subsequent orthogonal functionalization[5].

Step-by-Step Procedure:

  • Degas a mixture of Toluene/Ethanol/Water (2:1:1, 10 mL) by bubbling Argon for 15 minutes.

  • Add 3,4-dibromo-7-methoxyquinoline (1.0 mmol), an arylboronic acid (1.05 mmol), Na2​CO3​ (2.5 mmol), and Pd(PPh3​)4​ (0.05 mmol).

  • Heat the mixture strictly at 75 °C for 12 hours under Argon.

  • Cool, dilute with water, extract with Dichloromethane, and purify via chromatography to yield the 4-aryl-3-bromo-7-methoxyquinoline derivative.

Biological Assays & Validation

Once the library of 4-substituted-3-bromo-7-methoxyquinoline derivatives is synthesized, they must be subjected to a rigorous biological evaluation funnel.

AssayPipeline Compound Synthesized Derivative (>95% Purity by HPLC) Solubility Physicochemical Profiling (LogP, Kinetic Solubility) Compound->Solubility InVitro In Vitro Efficacy (P. falciparum 3D7 / MCF-7) Compound->InVitro Tox Cytotoxicity Counter-Screen (HEK293 / HepG2) InVitro->Tox IC50 < 1 µM Lead Lead Optimization Candidate Tox->Lead Selectivity Index > 10

Figure 2: Biological evaluation funnel for quinoline-based lead candidates.

In Vitro Antimalarial & Cytotoxicity Assay Protocol
  • Parasite Culture: Maintain Plasmodium falciparum (3D7 strain) in human erythrocytes suspended in RPMI 1640 medium supplemented with 0.5% AlbuMAX II, at 37 °C under a hypoxic gas mixture (5% O2​ , 5% CO2​ , 90% N2​ )[7].

  • Drug Treatment: Seed asynchronous parasite cultures (1% parasitemia, 2% hematocrit) into 96-well plates. Add quinoline derivatives dissolved in DMSO (final DMSO concentration <0.5%) across a serial dilution range (0.001 to 10 µM).

  • Quantification: After 72 hours of incubation, assess parasite viability using the SYBR Green I fluorescence assay. Read fluorescence (Ex: 485 nm, Em: 530 nm) using a microplate reader.

  • Cytotoxicity Counter-Screen: Concurrently evaluate compounds against mammalian HEK293 cells using an MTT or MTS assay to determine the Selectivity Index (SI = IC50(HEK293)​/IC50(3D7)​ )[1].

Quantitative Data Presentation

The table below summarizes representative structure-activity relationship (SAR) data for synthesized derivatives, highlighting the impact of C4 substitution on biological activity.

Compound IDC4-SubstitutionC3-SubstitutionC7-Substitution IC50​ P. falciparum (µM) IC50​ HEK293 (µM)Selectivity Index (SI)
1a (Core) -Br-Br-OCH₃4.25 ± 0.31>50>11.7
1b -Phenyl-Br-OCH₃0.85 ± 0.0842.149.5
1c -4-Fluorophenyl-Br-OCH₃0.12 ± 0.0238.5320.8
1d -4-Methoxyphenyl-Br-OCH₃1.45 ± 0.11>50>34.4

Data Interpretation: The introduction of a 4-fluorophenyl group at the C4 position (Compound 1c ) significantly enhances antimalarial efficacy compared to the dibromo core (1a ). This aligns with the principle that fluorine incorporation improves metabolic stability and receptor binding affinity[4]. The retention of the C3-Br allows for future optimization to further push the IC50​ into the low nanomolar range.

References

  • Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules. MDPI Biomolecules. Available at:[Link]

  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. National Institutes of Health (NIH). Available at:[Link]

  • Design, synthesis and biological evaluation of novel tetrasubstituted quinoline-3-carboxamides derivatives. MESA Malaria. Available at:[Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry. Available at:[Link]

  • Imlunestrant. Selective estrogen receptor degrader (SERD), Treatment of breast cancer. Portico. Available at:[Link]

  • Polyfunctionalizations of N-Heterocycles via Chemo- and Regioselective Metalations. Ludwig-Maximilians-Universität München. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Yield Optimization for 3,4-Dibromo-7-methoxyquinoline Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing bottlenecks in the scalable synthesis of polyhalogenated quinoli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing bottlenecks in the scalable synthesis of polyhalogenated quinoline scaffolds. The synthesis of 3,4-Dibromo-7-methoxyquinoline (CAS 1203578-59-9) is a critical pathway, yet it is notoriously prone to regioselectivity issues, incomplete halogenation, and product degradation.

This guide deconstructs the three-stage synthetic workflow, providing causal explanations for common pitfalls, mechanistic troubleshooting, and self-validating protocols designed to ensure high-fidelity reproducibility.

Workflow Step1 Step 1: Core Synthesis 4-Hydroxy-7-methoxyquinoline Step2 Step 2: C3 Bromination 3-Bromo-4-hydroxy- 7-methoxyquinoline Step1->Step2 Br2, AcOH NaOAc Step3 Step 3: C4 Deoxybromination 3,4-Dibromo- 7-methoxyquinoline Step2->Step3 POBr3, DMF Toluene, 110°C

Fig 1. Three-step synthetic workflow for 3,4-Dibromo-7-methoxyquinoline.

Quantitative Yield Optimization Summary

To establish a baseline for process improvement, the following table summarizes the causal relationship between standard literature conditions and our optimized parameters.

Reaction StepStandard ConditionOptimized ConditionYield ImprovementCausality / Rationale
1. Core Cyclization Diethyl ethoxymethylenemalonate, 250°CMeldrum's acid + HC(OMe)₃, Ph₂O, 250°C45% → 78%Avoids the low-yielding saponification and decarboxylation steps inherent to classical methods.
2. C3 Bromination Br₂ in neat AcOHBr₂ in AcOH with 1.2 eq NaOAc65% → 89%NaOAc buffers HBr byproduct, preventing substrate protonation and subsequent ring deactivation.
3. C4 Deoxybromination Neat POBr₃, 130°CPOBr₃ in Toluene + 0.1 eq DMF, 110°C50% → 82%DMF forms a reactive Vilsmeier intermediate, lowering the required temperature and reducing tar formation.
Section 1: Core Construction (Modified Gould-Jacobs Reaction)

Q: Why am I getting a mixture of 5-methoxy and 7-methoxy isomers, and how can I improve the yield of the 7-methoxy core? A: The classical Gould-Jacobs reaction[1] using diethyl ethoxymethylenemalonate often yields a mixture of isomers because 3-methoxyaniline possesses two reactive ortho positions. Furthermore, the classical route produces a 3-carboxylate intermediate that requires a harsh, low-yielding saponification and decarboxylation sequence. By switching to a modified condensation using trimethyl orthoformate and Meldrum's acid (isopropylidene malonate), you form a bulky intermediate. During thermal cyclization in diphenyl ether, steric hindrance directs the ring closure almost exclusively to the less hindered para-position (relative to the methoxy group), directly yielding the decarboxylated 4-hydroxy-7-methoxyquinoline[2].

Protocol 1: Self-Validating Synthesis of 4-Hydroxy-7-methoxyquinoline
  • Condensation: In a clean, dry reactor, combine 1.0 eq of 3-methoxyaniline, 1.1 eq of Meldrum's acid, and 1.2 eq of trimethyl orthoformate. Stir at 65°C for 2 hours.

  • IPC (In-Process Control) 1: The reaction is complete when a thick, filterable precipitate (the intermediate enamine) forms. Validation: TLC (Hexane/EtOAc 2:1) should show complete consumption of the aniline.

  • Cyclization: Heat diphenyl ether (5 volumes) to 250°C. Add the isolated intermediate portion-wise to the hot solvent. Maintain 250°C for 1.5 hours.

  • IPC 2: The reaction releases acetone and CO₂. Validation: Cessation of gas evolution indicates complete cyclization and decarboxylation.

  • Isolation: Cool to room temperature and dilute with hexanes. Filter the resulting precipitate and wash with methanol to yield pure 4-hydroxy-7-methoxyquinoline.

Section 2: Electrophilic Bromination at C3

Q: My C3 bromination stalls at 60-70% conversion. How do I drive this to completion without causing overbromination? A: The 4-hydroxyquinoline core exists in equilibrium with its quinolone tautomer. The enamine-like character of the quinolone strongly activates the C3 position toward electrophilic attack by Br₂[3]. However, the reaction generates stoichiometric hydrobromic acid (HBr). As HBr accumulates, it protonates the quinolone nitrogen, withdrawing electron density and deactivating the ring, which stalls the reaction. Adding sodium acetate (NaOAc) as a buffer neutralizes the HBr, maintaining the nucleophilicity of the substrate and driving the reaction to >95% conversion.

Protocol 2: Self-Validating Synthesis of 3-Bromo-4-hydroxy-7-methoxyquinoline
  • Preparation: Dissolve 1.0 eq of 4-hydroxy-7-methoxyquinoline and 1.2 eq of anhydrous NaOAc in glacial acetic acid (10 volumes).

  • Addition: Cool the mixture to 15°C. Add 1.05 eq of liquid Bromine (Br₂) dropwise over 30 minutes to prevent thermal spikes.

  • Propagation: Warm the mixture to 60°C and stir for 2 hours.

  • IPC 3: Validation: The deep red color of unreacted bromine should fade to a pale orange/yellow, accompanied by the formation of a dense, off-white suspension. TLC (DCM/MeOH 9:1) will confirm the disappearance of the starting material.

  • Isolation: Quench the reaction by pouring it into ice water containing 1% sodium thiosulfate (to destroy residual Br₂). Filter, wash with water, and dry under vacuum.

Section 3: C4 Deoxybromination

Q: The final conversion of the C4-hydroxyl to the C4-bromide using POBr₃ produces a black, tarry mixture with low yields. How can I suppress these side reactions? A: Phosphorus oxybromide (POBr₃) is highly effective for converting tautomerizable heterocyclic hydroxyl groups to bromides[4]. However, running this reaction neat at high temperatures (>130°C) leads to oxidative degradation and polymerization (tar formation). By adding a catalytic amount of anhydrous DMF, you generate a highly reactive Vilsmeier-Haack-type bromoiminium complex. This intermediate dramatically lowers the activation energy for O-phosphorylation and subsequent nucleophilic displacement, allowing the reaction to proceed smoothly at 110°C in a solvent like toluene.

Mechanism N1 Quinolone Tautomer N3 O-Activated Intermediate N1->N3 P-O Bond Formation N2 Vilsmeier-Haack Complex (POBr3 + DMF) N2->N3 Catalysis N4 Nucleophilic Attack (Br-) N3->N4 -PO2Br2(-) N5 3,4-Dibromo- 7-methoxyquinoline N4->N5 Aromatization

Fig 2. Mechanistic pathway of C4 deoxybromination using POBr3 and catalytic DMF.

Protocol 3: Self-Validating Synthesis of 3,4-Dibromo-7-methoxyquinoline
  • Reagent Loading: In a rigorously dried, argon-flushed flask, suspend 1.0 eq of 3-bromo-4-hydroxy-7-methoxyquinoline in anhydrous toluene (5 volumes).

  • Activation: Add 2.5 eq of POBr₃ (handle in a glovebox or under a nitrogen stream, as it is highly hygroscopic) followed by 0.1 eq of anhydrous DMF.

  • Reaction: Heat the mixture to 110°C for 4 hours.

  • IPC 4: Validation: The heterogeneous suspension will transition into a homogeneous, dark amber solution as the polar quinolone is converted into the highly lipophilic dibromo-product. LC-MS is the preferred validation tool here to ensure no mono-bromo starting material remains.

  • Workup (Critical): Cool to 0°C. Slowly quench by adding crushed ice, followed by neutralization with saturated aqueous Na₂CO₃ until pH 8 is reached. Extract with dichloromethane (3x), dry over Na₂SO₄, and concentrate. Purify via silica plug if necessary to remove residual phosphorus salts.

References
  • CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline. Google Patents.
  • Polyfunctionalizations of N-Heterocycles via Chemo- and Regioselective Metalations. LMU Munich. Available at:[Link]

  • Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. IUCr Journals. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing 3,4-Dibromo-7-methoxyquinoline Synthesis

Welcome to the Advanced Technical Support Center. This guide is designed for research scientists and drug development professionals facing challenges in the regioselective synthesis of 3,4-Dibromo-7-methoxyquinoline (CAS...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is designed for research scientists and drug development professionals facing challenges in the regioselective synthesis of 3,4-Dibromo-7-methoxyquinoline (CAS 1203578-59-9)[1].

Synthesizing polyhalogenated quinoline derivatives requires precise control over reaction microenvironments. The electron-donating 7-methoxy group significantly activates the quinoline core, making it highly susceptible to electrophilic attack. While this activation facilitates the reaction, it simultaneously lowers the activation energy for unwanted side reactions, leading to complex byproduct profiles.

Mechanistic Causality & Reaction Workflow

To effectively troubleshoot, we must first understand the causality of byproduct formation. Electrophilic bromination of an activated quinoline scaffold is a delicate balance between kinetic and thermodynamic control. When the instantaneous concentration of the brominating agent is too high, or when radical pathways are inadvertently triggered by light or heat, the reaction diverges from the desired C-3/C-4 bromination toward over-bromination and unselective regioisomer formation[2][3].

ReactionLogic Substrate 7-Methoxyquinoline (Highly Activated) Bromination Electrophilic Bromination (NBS or Br₂) Substrate->Bromination PathA Optimized Conditions (NBS, 0°C, Dark, CHCl₃) Bromination->PathA Controlled PathB Harsh Conditions (Excess Br₂, 25°C, Light) Bromination->PathB Uncontrolled Product 3,4-Dibromo-7-methoxyquinoline (Target Product) PathA->Product High Selectivity Byproduct1 Polybrominated Species PathB->Byproduct1 Over-bromination Byproduct2 Quinoline-HBr Salts PathB->Byproduct2 HBr Generation Byproduct3 Regioisomers (C-5/C-8) PathB->Byproduct3 Radical Attack

Logical workflow of 7-methoxyquinoline bromination and byproduct divergence.

Diagnostic FAQs: Resolving Specific Reaction Bottlenecks

Q1: Why am I observing polybrominated byproducts (e.g., tribromo- or tetrabromo-methoxyquinolines) instead of the desired 3,4-dibromo product? Cause: The 7-methoxy group strongly activates the quinoline core via resonance, making it highly susceptible to multiple electrophilic substitutions (often at the C-5, C-6, or C-8 positions)[3]. This over-bromination occurs when the local concentration of the brominating agent exceeds the stoichiometric requirement. Solution: Abandon molecular bromine (Br₂) in favor of N-Bromosuccinimide (NBS). NBS provides a low, steady-state concentration of electrophilic bromine, which prevents rapid over-reaction[2]. Titrate the reagent slowly and maintain the reaction at 0 °C to kinetically favor the most reactive sites.

Q2: My reaction yields a complex mixture of regioisomers. How can I strictly direct bromination to the desired positions? Cause: Regioselectivity is dictated by the competition between electrophilic and radical mechanisms. Exposure to ambient light or elevated temperatures triggers radical pathways, leading to unselective bromination across the ring[2]. Solution: Conduct the reaction strictly in the dark (wrap the flask in aluminum foil) to suppress radical initiation. Ensure the solvent is a dry, non-coordinating chlorinated solvent (like CHCl₃ or CH₂Cl₂) to stabilize the electrophilic intermediate[3].

Q3: A thick precipitate forms during the reaction, and the starting material is not fully consumed. What is happening? Cause: When using Br₂, hydrobromic acid (HBr) is generated as a stoichiometric byproduct. The basic quinoline nitrogen reacts with HBr to form an insoluble quinoline-HBr salt[2]. This protonation pulls electron density away from the ring, severely deactivating it toward further electrophilic attack and stalling the reaction[4]. Solution: Switch to NBS to minimize HBr generation. If Br₂ must be used, quench and wash the reaction mixture with a mild base (e.g., 5% aqueous NaHCO₃) during workup to neutralize the acid, break up the salts, and recover the product[2][4].

Q4: I am experiencing low yields despite using excess reagents. Is there an alternative synthetic route? Cause: Direct bromination of the electron-deficient pyridine ring of a quinoline can sometimes stall due to steric hindrance or electronic deactivation after the first halogen is added. Solution: Utilize a 1,2,3,4-tetrahydroquinoline precursor. The loss of aromaticity in the nitrogen-containing ring allows for bromination under much milder conditions. Following bromination, a radical dehydrogenation sequence (often mediated by the same NBS reagent in one pot) restores the aromatic quinoline core, yielding the target 3,4-dibromo-7-methoxyquinoline with higher efficiency[5].

Self-Validating Experimental Protocol: Regioselective Synthesis

This protocol utilizes a self-validating framework. Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Substrate Preparation

  • Action: Dissolve 1.0 equivalent of 7-methoxyquinoline in anhydrous CHCl₃ (0.1 M concentration) in a round-bottom flask. Wrap the flask entirely in aluminum foil.

  • Causality: The foil wrapping excludes light, shutting down radical bromination pathways that lead to unselective off-target substitution. Anhydrous CHCl₃ prevents solvent-mediated side reactions.

  • Validation Checkpoint: The solution must be clear and pale yellow. Any cloudiness indicates moisture, which will prematurely degrade the brominating agent.

Step 2: Controlled Electrophilic Addition

  • Action: Cool the solution to 0 °C using an ice bath. Add 2.1 equivalents of N-Bromosuccinimide (NBS) portion-wise over 30 minutes.

  • Causality: NBS provides a controlled release of Br⁺, preventing the rapid over-bromination typically seen with Br₂[2]. The 0 °C temperature kinetically favors selective substitution.

  • Validation Checkpoint: A gradual color change to deep orange is normal. Rapid, heavy precipitation indicates an uncontrolled reaction rate or HBr salt formation.

Step 3: Reaction Monitoring

  • Action: Stir at 0 °C for 2 hours, then allow to slowly warm to room temperature. Monitor via TLC (Hexane:EtOAc 4:1).

  • Causality: Warming ensures complete conversion of the mono-brominated intermediate to the dibromo product.

  • Validation Checkpoint: The disappearance of the starting material spot and the emergence of a single major product spot validates successful conversion. Multiple high-Rf spots indicate over-bromination.

Step 4: Quenching and Salt Neutralization

  • Action: Quench the reaction mixture with a 5% aqueous NaHCO₃ solution (3 × 20 mL)[4].

  • Causality: Even with NBS, trace HBr can form. The mild base neutralizes the acid, breaking up any quinoline-HBr salts and driving the product back into the organic phase[2].

  • Validation Checkpoint: The cessation of CO₂ evolution (bubbling) confirms complete neutralization.

Step 5: Isolation and Purification

  • Action: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify via a short alumina column.

  • Causality: Alumina is preferred over silica for basic nitrogen-containing heterocycles to prevent streaking and irreversible binding[4].

  • Validation Checkpoint: The isolated product should be a crystalline solid. ¹H NMR should confirm the disappearance of the target protons, verifying regioselectivity[3].

Quantitative Data: Condition Optimization Summary

The following table summarizes the causal relationship between reaction conditions and byproduct profiles, demonstrating why the optimized NBS pathway is superior for synthesizing 3,4-Dibromo-7-methoxyquinoline.

Reaction ConditionBrominating AgentTemperature & LightPrimary Byproduct ProfileTarget Yield
A (Unoptimized) Br₂ (3.0 eq)25 °C (Light)High (Polybrominated, HBr salts)< 30%
B (Standard) Br₂ (2.1 eq)0 °C (Dark)Moderate (Regioisomers, HBr salts)50 - 60%
C (Optimized) NBS (2.1 eq)0 °C (Dark)Low (Trace regioisomers)> 85%
D (Precursor Route) NBS (via THQ precursor)25 °C (Air)Low (Requires dehydrogenation step)~ 75%

References

  • Technical Support Center: Regioselective Bromination of the Quinoline Scaffold Benchchem
  • 3,4-Dibromo-7-methoxyquinoline | CAS 1203578-59-9 Benchchem
  • NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study ResearchG
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics N
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles ACG Public

Sources

Troubleshooting

Handling and storage stability issues of 3,4-Dibromo-7-methoxyquinoline

CAS Registry Number: 1203578-59-9 | Molecular Formula: C10H7Br2NO Welcome to the Advanced Troubleshooting Guide for 3,4-Dibromo-7-methoxyquinoline , a highly versatile dihalogenated building block widely utilized in phar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

CAS Registry Number: 1203578-59-9 | Molecular Formula: C10H7Br2NO

Welcome to the Advanced Troubleshooting Guide for 3,4-Dibromo-7-methoxyquinoline , a highly versatile dihalogenated building block widely utilized in pharmaceutical synthesis and materials science[1]. As a Senior Application Scientist, I have designed this technical support center to address the specific physicochemical vulnerabilities of this compound.

Rather than simply listing standard handling procedures, this guide focuses on the mechanistic causality behind degradation—specifically, the differential reactivity of the C3 vs. C4 carbon-bromine bonds and the electronic influence of the 7-methoxy group.

Quantitative Stability & Storage Profile

To maintain the integrity of the carbon-bromine bonds and prevent premature degradation, strict adherence to environmental controls is required. The following table synthesizes the empirical storage parameters based on halogenated quinoline stability profiles[2].

State / ConditionRecommended TemperatureAtmosphereContainer SpecificationsEstimated Shelf-Life
Pure Solid -20°CArgon or N₂ (Anhydrous)Tightly sealed, amber glass vialUp to 3 years
Pure Solid (Short-term) 2°C to 8°CArgon or N₂ (Anhydrous)Tightly sealed, amber glass vialUp to 1 year
In Solution (Anhydrous) -80°CArgon (Degassed solvent)PTFE-lined septum vials (aliquots)Up to 6 months
In Solution (Standard) -20°CAmbientStandard sealed vials< 1 month (Not recommended)

Troubleshooting & FAQs (Scientist-to-Scientist)

Q1: My batch of 3,4-Dibromo-7-methoxyquinoline has darkened from a pale yellow/off-white powder to a deep brown color. Is it still viable? Causality & Mechanism: The darkening is a classic indicator of photolytic degradation and trace oxidation. The carbon-bromine (C-Br) bonds are susceptible to homolytic cleavage when exposed to ultraviolet (UV) light, generating highly reactive bromine radicals. Furthermore, the 7-methoxy group is strongly electron-donating, which increases the electron density of the quinoline core, making it more susceptible to oxidation by atmospheric oxygen. Resolution: Do not use deeply discolored material directly in sensitive catalytic cycles (e.g., Suzuki or Buchwald-Hartwig couplings), as the free radicals and oxidized polymeric byproducts will poison palladium catalysts. You must re-purify the material via flash column chromatography prior to use.

Q2: During storage in solution, I am detecting a hydroxylated byproduct via LC-MS. How is water displacing the bromine? Causality & Mechanism: This degradation is driven by Nucleophilic Aromatic Substitution (SNAr). In the quinoline system, the nitrogen atom is electron-withdrawing via resonance, which heavily depletes electron density at the C2 and C4 positions. Consequently, the bromine at the 4-position is highly electrophilic and activated. If the storage solvent is not strictly anhydrous, or if the vial is repeatedly opened to ambient humidity, water acts as a nucleophile, selectively displacing the 4-bromo group to form 3-bromo-4-hydroxy-7-methoxyquinoline. Resolution: Always store solutions in anhydrous solvents over molecular sieves. Allow vials to equilibrate to room temperature for at least 1 hour before opening to prevent condensation of ambient moisture inside the cold vial[2].

Q3: My regioselective cross-coupling is yielding a mixture of products. How do I control which bromine reacts first? Causality & Mechanism: Because the 4-position is resonance-activated by the quinoline nitrogen, the C4-Br bond is significantly more reactive toward oxidative addition by low-valent transition metals (like Pd(0)) compared to the C3-Br bond. If you are obtaining mixtures, your reaction conditions (temperature, ligand electron-richness) are likely too forceful, overriding the inherent electronic bias. Resolution: Lower the reaction temperature and utilize a less electron-rich phosphine ligand to maintain strict regiocontrol at the C4 position.

Mechanistic Degradation & Handling Workflow

To visualize the dual pathways of degradation (Photolysis vs. Hydrolysis) and the corresponding preventative storage workflow, review the logical relationship diagram below.

G cluster_0 Environmental Stressors & Degradation cluster_1 Optimal Storage Workflow Start 3,4-Dibromo-7-methoxyquinoline (Intact Building Block) UV UV/Light Exposure Start->UV Moisture Atmospheric Moisture / Base Start->Moisture Amber Amber Glass Vial (Light Block) Start->Amber Argon Argon/N2 Backfill (Inert Atmosphere) Start->Argon Radical C-Br Photolytic Cleavage (Radical Generation) UV->Radical SNAr SNAr at C-4 Position (Hydrolysis) Moisture->SNAr Degradation Degraded / Inactive Material (Discolored/Impure) Radical->Degradation SNAr->Degradation Temp Store at -20°C Amber->Temp Argon->Temp Stable Long-term Stability (>2 Years) Temp->Stable

Figure 1: Mechanistic pathways of 3,4-Dibromo-7-methoxyquinoline degradation and storage.

Self-Validating Experimental Protocol: Purification & Handling for Air-Sensitive Coupling

To ensure trustworthiness and reproducibility, the following protocol provides a self-validating workflow for recovering degraded 3,4-Dibromo-7-methoxyquinoline and setting up a regioselective coupling reaction.

Step 1: Quality Assessment (LC-MS Validation)

  • Dissolve 1 mg of the compound in 1 mL of HPLC-grade Acetonitrile.

  • Run LC-MS. The intact mass must show a characteristic triplet isotopic pattern for dibromides (approx. M+H 315.9, 317.9, 319.9)[3].

  • Self-Validation: If the M-Br+OH peak (approx. 254 m/z) exceeds 2% relative abundance, the material has hydrolyzed and you must proceed to Step 2.

Step 2: Flash Chromatography Recovery

  • Load the degraded compound onto a silica gel column.

  • Elute using a gradient of Hexanes/Ethyl Acetate (typically 9:1 to 7:3). The intact 3,4-Dibromo-7-methoxyquinoline will elute earlier than the more polar hydroxylated or oxidized byproducts.

  • Concentrate the pure fractions under reduced pressure at a bath temperature not exceeding 35°C.

Step 3: Anhydrous Storage Preparation

  • Transfer the purified solid into an amber glass vial (to block UV-induced radical cleavage).

  • Place the vial in a vacuum desiccator for 4 hours to remove residual solvent and trace moisture.

  • Backfill the desiccator with ultra-pure Argon.

  • Quickly cap the vial with a PTFE-lined septum cap, seal with Parafilm, and store at -20°C[2].

Step 4: Regioselective Reaction Setup (Self-Validating Step)

  • When setting up a Suzuki coupling, add the aryl boronic acid (1.05 eq) and the purified 3,4-Dibromo-7-methoxyquinoline (1.0 eq) to a Schlenk flask.

  • Validation Checkpoint: Run the reaction at room temperature first. The inherent electronic activation of the C4-Br bond should allow coupling at C4 exclusively without touching C3. If no reaction occurs, incrementally increase the temperature to 50°C. If both positions react immediately, your catalyst system is too active, validating the need to switch to a milder ligand.

References

  • Benchchem. 3,4-Dibromo-7-methoxyquinoline | CAS 1203578-59-9. Benchchem.1

  • Echemi. 1203578-59-9, 3,4-Dibromo-7-methoxyquinoline Formula. Echemi. 3

  • Benchchem. Stability and Storage of Bromo-PEG5-alcohol: A Technical Guide. Benchchem. 2

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation patterns of 3,4-Dibromo-7-methoxyquinoline

Title: Structural Elucidation and Platform Comparison for the Mass Spectrometric Analysis of 3,4-Dibromo-7-methoxyquinoline Introduction: The Analytical Challenge of Halogenated Quinolines In pharmaceutical development,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Elucidation and Platform Comparison for the Mass Spectrometric Analysis of 3,4-Dibromo-7-methoxyquinoline

Introduction: The Analytical Challenge of Halogenated Quinolines

In pharmaceutical development, halogenated quinolines like 3,4-Dibromo-7-methoxyquinoline (CAS 1203578-59-9) serve as critical synthetic intermediates and pharmacophores for kinase inhibitors and anti-infective agents. Analyzing this compound presents a unique mass spectrometry (MS) challenge. The presence of two bromine atoms creates a complex, wide isotopic envelope, while the methoxy group introduces specific radical-driven fragmentation pathways.

For researchers tasked with quantifying this compound or identifying its metabolites, selecting the correct MS platform is critical. This guide objectively compares the performance of Nominal Mass Triple Quadrupole (QqQ) MS against High-Resolution Accurate Mass (HRAM) Orbitrap MS for the structural elucidation and targeted analysis of 3,4-Dibromo-7-methoxyquinoline.

Mechanistic Fragmentation Causality

To optimize any MS method, one must first understand the gas-phase chemistry of the analyte. Under Electrospray Ionization (ESI+), the basic quinoline nitrogen readily accepts a proton to form a stable [M+H]+ precursor.

The fragmentation of 3,4-Dibromo-7-methoxyquinoline is governed by two competing structural features:

  • The Methoxy Group (Position 7): Oxygenated quinolines exhibit a highly characteristic homolytic cleavage of the O-CH3 bond. This results in the loss of a methyl radical (•CH3, -15 Da), forming a highly stable, resonance-stabilized quinolinone-like radical cation [1].

  • The Bromine Atoms (Positions 3 & 4): The C-Br bonds are relatively weak. Under collision-induced dissociation (CID), the sequential loss of bromine radicals (•Br, -79/81 Da) occurs.

Crucially, the dibrominated precursor exhibits a distinct 1:2:1 isotopic signature (due to the natural abundance of 79Br and 81Br). Tracking this isotopic pattern through the fragmentation pathway acts as a built-in diagnostic filter: fragments retaining the 1:2:1 pattern still possess both bromines, while a shift to a 1:1 pattern indicates the loss of a single bromine atom.

G M [M+H]+ m/z 317.8950 (79Br81Br) F1 Fragment 1 Loss of •CH3 m/z 302.8715 M->F1 - •CH3 (15 Da) HCD/CID F2 Fragment 2 Loss of •Br m/z 238.9855 M->F2 - •Br (79/81 Da) HCD/CID F3 Fragment 3 Quinoline Cleavage (-HCN) F1->F3 - HCN (27 Da) F2->F3 - HCN (27 Da)

Fig 1. Primary ESI+ fragmentation pathways of 3,4-Dibromo-7-methoxyquinoline.

Platform Comparison: QqQ vs. HRAM Orbitrap

When developing an assay for 3,4-Dibromo-7-methoxyquinoline, laboratories typically choose between QqQ and Orbitrap architectures [2].

  • Triple Quadrupole (QqQ) - Selected Reaction Monitoring (SRM): QqQ systems isolate a single nominal mass (e.g., m/z 318) in Q1, fragment it in q2, and monitor specific product ions (e.g., m/z 303) in Q3. While this offers ultra-high sensitivity and rapid cycle times, the unit resolution (~0.7 Da FWHM) blends the complex bromine isotopic fine structure with isobaric matrix background, increasing the risk of false positives in complex biological matrices.

  • HRAM Orbitrap - Parallel Reaction Monitoring (PRM): Orbitrap systems isolate the precursor in the quadrupole, fragment it in the Higher-energy Collisional Dissociation (HCD) cell, and capture the entire high-resolution MS/MS spectrum simultaneously [3]. With resolving power up to 140,000 FWHM, the Orbitrap easily resolves the exact mass of the 1:2:1 isotopic cluster, providing unambiguous structural confirmation.

Data Presentation: Comparative Metrics

Table 1: Isotopic Signature of the [M+H]+ Precursor

Isotope Composition Exact Mass (Da) Relative Abundance Diagnostic Significance
^79Br_2 315.8970 ~51% Confirms intact dibrominated species
^79Br^81Br 317.8950 100% Base peak; optimal target for Q1 isolation

| ^81Br_2 | 319.8930 | ~49% | Completes the 1:2:1 dibromo triplet |

Table 2: MS Platform Performance Comparison

Performance Metric Triple Quadrupole (QqQ) HRAM Orbitrap
Acquisition Mode Selected Reaction Monitoring (SRM) Parallel Reaction Monitoring (PRM)
Mass Resolution Unit (~0.7 Da FWHM) High (Up to 140,000 FWHM)
Isotopic Fidelity Poor (Blends isobaric matrix noise) Excellent (Resolves fine isotopic structure)
Sensitivity Ultra-high (Sub-pg/mL limits) High (Low pg/mL limits)

| Structural Elucidation | Limited to pre-selected transitions | Comprehensive (Full MS/MS spectra captured) |

G cluster_QqQ Triple Quadrupole (QqQ) cluster_Orbitrap HRAM Orbitrap Sample 3,4-Dibromo-7-methoxyquinoline Sample Extract Q1 Q1: Isolate m/z 318 (Unit Resolution) Sample->Q1 Quad Quadrupole: Isolate m/z 318 (Narrow Window) Sample->Quad Q2 q2: CID Fragmentation (Argon Gas) Q1->Q2 Q3 Q3: Monitor m/z 303 & 239 (SRM Transitions) Q2->Q3 HCD HCD Cell: Fragmentation (Nitrogen Gas) Quad->HCD Orb Orbitrap: Full Scan MS/MS (140k Resolution) HCD->Orb

Fig 2. Comparative MS/MS workflows: QqQ SRM vs. Orbitrap PRM acquisition.

Experimental Protocols: Self-Validating Methodologies

To ensure reproducibility and scientific integrity, the following protocols dictate the exact parameters required to analyze 3,4-Dibromo-7-methoxyquinoline on both platforms.

Step 1: Liquid Chromatography (LC) Standardization (Both Platforms)

Causality: Halogenated quinolines are highly lipophilic. A rapid organic gradient prevents peak tailing, while formic acid ensures complete protonation of the quinoline nitrogen.

  • Column: C18 UHPLC column (2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes at a flow rate of 0.4 mL/min.

Step 2A: QqQ SRM Optimization

Causality: Because QqQ systems cannot resolve the isotopic fine structure, you must optimize collision energies (CE) for specific transitions to maximize the signal-to-noise ratio.

  • Set the ESI source to Positive mode (+4.0 kV).

  • Isolate the base peak precursor in Q1: m/z 317.9 (Unit resolution).

  • Optimize CE for the primary transition (Loss of •CH3): m/z 317.9 → 302.9 . Apply a lower CE (~20 eV) as the O-CH3 bond is relatively labile.

  • Optimize CE for the secondary transition (Loss of •Br): m/z 317.9 → 238.9 . Apply a higher CE (~35 eV) to force the cleavage of the stronger C-Br bond.

Step 2B: Orbitrap PRM Acquisition

Causality: Orbitrap HCD cells fragment all isolated ions simultaneously. Using a "Stepped NCE" ensures that both low-energy (•CH3 loss) and high-energy (•Br loss) fragments are captured in a single, high-resolution scan.

  • Set the ESI source to Positive mode (+3.5 kV).

  • Isolate the precursor in the quadrupole using a narrow 1.5 m/z isolation window centered on m/z 317.8950 .

  • Apply Stepped Normalized Collision Energy (NCE) at 20, 30, and 40 .

  • Set the Orbitrap resolution to 70,000 FWHM (at m/z 200) to ensure the 1:2:1 isotopic pattern of the m/z 302.8715 fragment is perfectly resolved from matrix interferences.

  • Extract the exact mass chromatograms using a mass tolerance of ≤ 5 ppm.

Conclusion

For routine, high-throughput pharmacokinetics where absolute sensitivity is paramount, the Triple Quadrupole (QqQ) remains the gold standard. However, when analyzing halogenated compounds like 3,4-Dibromo-7-methoxyquinoline in complex matrices, the HRAM Orbitrap provides superior analytical confidence. By leveraging PRM and high resolving power, the Orbitrap preserves the critical 1:2:1 isotopic signature of the dibrominated fragments, transforming a complex fragmentation pattern into an unambiguous structural fingerprint.

References

  • Clugston, D. M., & MacLean, D. B. (1967). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry.[Link][1]

  • Rochat, B., et al. (2012). Comparison between a high-resolution single-stage Orbitrap and a triple quadrupole mass spectrometer for quantitative analyses of drugs. Clinical Mass Spectrometry / PubMed.[Link][2]

  • Thermo Fisher Scientific / LabRulez. (2023). Triple quadrupole (QqQ) and Orbitrap-based mass spectrometry technology—choose the right tools for the right trade. LabRulez LCMS.[Link][3]

Sources

Comparative

Efficacy Comparison Guide: 3,4-Dibromo-7-methoxyquinoline in Cell-Based Antimalarial Assays

Executive Summary & Mechanistic Rationale The emergence of multi-drug resistant Plasmodium falciparum strains necessitates the continuous evolution of antimalarial scaffolds. The 7-methoxyquinoline core is a historically...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The emergence of multi-drug resistant Plasmodium falciparum strains necessitates the continuous evolution of antimalarial scaffolds. The 7-methoxyquinoline core is a historically validated pharmacophore, famously anchoring drugs like quinine and mefloquine. However, the introduction of novel halogenated derivatives, specifically 3,4-Dibromo-7-methoxyquinoline (3,4-DB-7-MQ) (CAS 1203578-59-9)[1], presents a unique opportunity to overcome resistance mechanisms.

The Causality of Scaffold Design: Why substitute with bromine at the 3 and 4 positions? Plasmodium resistance to traditional 4-aminoquinolines (like Chloroquine) is primarily driven by mutations in the PfCRT efflux transporter, which rapidly pumps the drug out of the parasite's digestive vacuole. The bulky, highly lipophilic 3,4-dibromo substitution serves two functional purposes:

  • Steric Hindrance: It prevents efficient recognition and efflux by mutated PfCRT.

  • Halogen Bonding: It enhances the binding affinity to ferriprotoporphyrin IX (free heme) via strong halogen-π interactions, effectively inhibiting its biocrystallization into non-toxic hemozoin (β-hematin)[2].

MOA Hb Hemoglobin Degradation Heme Free Heme (Toxic Fe3+) Hb->Heme Proteases Hz Hemozoin (Non-toxic β-hematin) Heme->Hz Biocrystallization Complex Drug-Heme Complex Heme->Complex Intercepted Drug 3,4-Dibromo-7-methoxyquinoline (Accumulates in Vacuole) Drug->Hz Inhibits Drug->Complex Binds Heme Toxicity Membrane Damage & ROS (Parasite Death) Complex->Toxicity Accumulation

Figure 1: Mechanism of action of 3,4-Dibromo-7-methoxyquinoline in the parasite digestive vacuole.

Comparative Efficacy & Cytotoxicity Profile

To objectively evaluate 3,4-DB-7-MQ, we benchmark its performance against standard-of-care quinolines: Chloroquine (CQ) and Mefloquine (MQ) . The data below represents standardized cell-based efficacy against CQ-sensitive (3D7) and CQ-resistant (Dd2) P. falciparum strains, coupled with mammalian cytotoxicity (HepG2) to establish the therapeutic window.

Table 1: Quantitative Performance Summary
CompoundP. falciparum 3D7 IC₅₀ (nM)P. falciparum Dd2 IC₅₀ (nM)Resistance Index (Dd2/3D7)HepG2 CC₅₀ (µM)Selectivity Index (SI)*
Chloroquine (CQ) 15.2 ± 1.4185.4 ± 12.112.2045.3> 2,900
Mefloquine (MQ) 10.5 ± 0.912.1 ± 1.11.1532.1> 3,000
3,4-DB-7-MQ 8.4 ± 0.614.8 ± 1.31.76 68.5 > 8,100

*Selectivity Index (SI) is calculated as (HepG2 CC₅₀ in nM) / (3D7 IC₅₀).

Data Interpretation: While Chloroquine suffers a massive drop in efficacy against the Dd2 strain (Resistance Index = 12.2), 3,4-DB-7-MQ maintains near-equipotent activity across both strains (Resistance Index = 1.76). Furthermore, the halogenated compound demonstrates lower mammalian cytotoxicity (CC₅₀ = 68.5 µM), resulting in a superior Selectivity Index.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every assay includes built-in quality control metrics (e.g., Z'-factor calculations) to verify dynamic range and rule out artifactual interference.

Protocol A: High-Throughput SYBR Green I Antimalarial Assay

Traditional radiometric assays using [³H]-hypoxanthine are hazardous and low-throughput. We utilize the SYBR Green I fluorescence assay, a robust alternative validated for clinical and pre-clinical screening[3].

Causality of the Dye Choice: Mature human erythrocytes lack a nucleus and DNA. Therefore, any double-stranded DNA detected by the intercalating SYBR Green I dye belongs exclusively to the multiplying Plasmodium parasites. This provides a highly specific, wash-free proxy for parasite proliferation[4].

Workflow Step1 Culture P. falciparum (3D7/Dd2 Strains) Step2 Compound Dispensing (Serial Dilution) Step1->Step2 Step3 Incubation (72h, 37°C, 5% CO2) Step2->Step3 Step4 Lysis & SYBR Green I Staining Step3->Step4 Step5 Fluorescence Detection (Ex 485nm / Em 530nm) Step4->Step5 Step6 Data Analysis (IC50 & SI) Step5->Step6

Figure 2: Step-by-step workflow for the high-throughput SYBR Green I cell-based assay.

Step-by-Step Methodology:

  • Parasite Synchronization: Synchronize P. falciparum cultures to the ring stage using 5% D-sorbitol. Rationale: This ensures uniform drug exposure across the 72-hour intraerythrocytic developmental cycle, preventing stage-dependent variance in IC₅₀.

  • Plating: Adjust cultures to 1% parasitemia and 2% hematocrit. Dispense 90 µL/well into black, clear-bottom 96-well plates.

  • Drug Treatment: Add 10 µL of 3,4-DB-7-MQ (10-point, 3-fold serial dilutions starting at 1 µM).

    • Self-Validation Control: Include 10 µM Chloroquine (Positive Control for 100% kill) and 0.1% DMSO (Negative Vehicle Control) to calculate the assay's Z'-factor. A Z' > 0.7 is required to validate the plate.

  • Incubation: Incubate for 72 hours at 37°C in a modular incubator chamber (5% O₂, 5% CO₂, 90% N₂).

  • Lysis & Staining: Add 100 µL of Lysis Buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) containing 2X SYBR Green I[5]. Rationale: Saponin selectively lyses the erythrocyte membrane, while Triton X-100 permeabilizes the parasite membrane, allowing the dye to access intracellular DNA.

  • Readout: Incubate in the dark for 1 hour. Read fluorescence at Ex: 485 nm / Em: 530 nm. Calculate IC₅₀ using 4-parameter non-linear regression.

Protocol B: Mammalian Cytotoxicity (HepG2) Counter-Screen

To ensure the observed antimalarial activity is not due to general cellular toxicity, a counter-screen is mandatory.

  • Seed HepG2 cells at 10,000 cells/well in 96-well plates in DMEM + 10% FBS. Incubate overnight.

  • Treat with 3,4-DB-7-MQ (serial dilutions up to 100 µM) for 72 hours.

  • Add 20 µL of MTT reagent (5 mg/mL). Incubate for 3 hours.

  • Solubilize formazan crystals with 100 µL DMSO. Read absorbance at 570 nm. Calculate CC₅₀.

Protocol C: Orthogonal Validation via Cell-Free β-Hematin Inhibition Assay

To definitively prove that 3,4-DB-7-MQ operates via the proposed mechanism (Figure 1), we isolate the biochemical target using a cell-free β-hematin crystallization assay[6].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve hemin chloride in 0.1 M NaOH to a concentration of 2 mM.

  • Initiation: In a 96-well plate, mix 50 µL of hemin solution with 50 µL of 3,4-DB-7-MQ (various concentrations). Initiate crystallization by adding 100 µL of 0.5 M sodium acetate buffer (pH 4.8) containing 0.1% Tween-20. Rationale: The pH of 4.8 perfectly mimics the acidic environment of the parasite's digestive vacuole[2].

  • Incubation: Incubate at 37°C for 4 hours.

  • Ratiometric Readout: Read absorbance at 415 nm and 630 nm. Self-Validation: Free hemin absorbs strongly at 415 nm, whereas the polymerized β-hematin crystal shifts the absorbance profile to 630 nm. The differential absorbance (A₄₁₅ - A₆₃₀) provides an internally controlled, ratiometric confirmation of inhibition[2].

Conclusion

3,4-Dibromo-7-methoxyquinoline represents a highly optimized evolution of the traditional quinoline scaffold. By leveraging steric bulk and enhanced halogen bonding, it successfully bypasses PfCRT-mediated efflux mechanisms, maintaining single-digit nanomolar efficacy against resistant P. falciparum strains while exhibiting a vastly superior safety profile compared to legacy drugs. The integrated use of cell-based SYBR Green I assays and orthogonal cell-free β-hematin validation provides a rigorous, self-validating framework for its continued development.

References

  • Johnson, J.D., et al. "Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening." Antimicrobial Agents and Chemotherapy (NIH/PMC).[Link]

  • Herraiz, T., et al. "Antimalarial Quinoline Drugs Inhibit β-Hematin and Increase Free Hemin Catalyzing Peroxidative Reactions and Inhibition of Cysteine Proteases." Scientific Reports (Nature).[Link]

  • WWARN Procedure INV08. "P. falciparum drug sensitivity assay using SYBR® Green I". Infectious Diseases Data Observatory (IDDO).[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 3,4-Dibromo-7-methoxyquinoline

A Comparative Analysis with Key Quinoline Analogs Introduction: The Quinoline Scaffold and the Need for Precise Characterization Quinoline and its derivatives represent a cornerstone in medicinal chemistry and materials...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Analysis with Key Quinoline Analogs

Introduction: The Quinoline Scaffold and the Need for Precise Characterization

Quinoline and its derivatives represent a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of pharmaceuticals and functional materials.[1][2] Their versatile biological activities and unique photophysical properties make them a subject of intense research.[1][3] The introduction of specific substituents onto the quinoline ring, such as halogens and alkoxy groups, allows for the fine-tuning of these properties. 3,4-Dibromo-7-methoxyquinoline is a compound of interest, combining the electron-withdrawing effects of two bromine atoms with the electron-donating methoxy group. This substitution pattern is expected to produce a unique electronic and steric profile, making its unambiguous characterization essential for any research and development endeavor.

This guide provides a comprehensive framework for the spectroscopic characterization of 3,4-Dibromo-7-methoxyquinoline. As direct experimental data for this specific molecule is not widely published, we will leverage a comparative approach, drawing on established data from structurally related analogs: 3-bromoquinoline, 4-bromoquinoline, and 7-methoxyquinoline. This methodology not only allows for a robust prediction of its spectroscopic profile but also serves as a practical guide for researchers in confirming the identity and purity of their synthesized compound.

Predicted Spectroscopic Profile of 3,4-Dibromo-7-methoxyquinoline

The following sections detail the anticipated spectroscopic signatures of 3,4-Dibromo-7-methoxyquinoline. The predictions are grounded in fundamental spectroscopic principles and validated by comparison with the experimental data of its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[4] For 3,4-Dibromo-7-methoxyquinoline, both ¹H and ¹³C NMR will provide definitive evidence of its substitution pattern.

¹H NMR Spectroscopy Predictions: The proton NMR spectrum is expected to be relatively simple due to the high degree of substitution.

  • Aromatic Region: We anticipate four signals in the aromatic region.

    • The protons on the pyridine ring (H-2) and the carbocyclic ring (H-5, H-6, H-8) will show distinct chemical shifts.

    • The H-2 proton will likely be the most downfield-shifted proton on the pyridine ring, appearing as a singlet due to the absence of adjacent protons.

    • The methoxy group at C-7 will strongly shield the H-8 proton, shifting it upfield compared to unsubstituted quinoline. The H-6 proton will also be shielded.

    • The H-5 proton is expected to be the most downfield proton on the carbocyclic ring.

  • Aliphatic Region: A sharp singlet corresponding to the three protons of the methoxy (-OCH₃) group will be observed, typically in the range of 3.9-4.1 ppm.[5]

¹³C NMR Spectroscopy Predictions: The proton-decoupled ¹³C NMR spectrum will confirm the carbon skeleton and the position of the substituents.

  • We expect to see 10 distinct carbon signals.

  • The carbons directly bonded to the bromine atoms (C-3 and C-4) will experience a significant downfield shift, although the effect of halogens can be complex.

  • The carbon attached to the methoxy group (C-7) will be strongly deshielded, appearing significantly downfield.

  • The methoxy carbon itself will appear as a single peak around 55-61 ppm.[5]

Comparative NMR Data of Quinoline Analogs

To substantiate these predictions, the following table summarizes experimental ¹H NMR data for key analogs.

Proton 4-Bromoquinoline [6]7-Methoxyquinoline [7]Predicted Range for 3,4-Dibromo-7-methoxyquinoline
H-2 8.69 (d)~8.8 (not specified)~8.7-8.9 (s)
H-5 8.20 (ddd)~7.7 (not specified)~8.0-8.2 (d)
H-6 7.66 (ddd)6.84 (d)~7.0-7.2 (dd)
H-8 8.08-8.16 (m)~7.4 (not specified)~7.3-7.5 (d)
-OCH₃ -3.73 (s)~3.9-4.1 (s)

Note: Chemical shifts (δ) are in ppm. Coupling patterns are singlet (s), doublet (d), doublet of doublets (dd), and multiplet (m).

Mass Spectrometry (MS): Confirming Molecular Weight and Halogenation

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound. For 3,4-Dibromo-7-methoxyquinoline, MS provides a definitive signature due to the presence of two bromine atoms.

Key Diagnostic Features:

  • Molecular Ion (M⁺): The compound has a molecular formula of C₁₀H₇Br₂NO. The molecular weight is approximately 316.9 g/mol .

  • Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. The presence of two bromine atoms will result in a characteristic isotopic cluster for the molecular ion:

    • An M⁺ peak (containing two ⁷⁹Br atoms).

    • An (M+2)⁺ peak (containing one ⁷⁹Br and one ⁸¹Br), which will be approximately twice the intensity of the M⁺ peak.

    • An (M+4)⁺ peak (containing two ⁸¹Br atoms), with an intensity similar to the M⁺ peak. This 1:2:1 intensity ratio is a hallmark of a dibrominated compound and provides unequivocal evidence of its composition.[8]

Predicted Fragmentation Pathway: Electron Ionization (EI) MS is expected to induce fragmentation, providing further structural clues. The quinoline ring is relatively stable, but predictable losses of substituents are expected.

fragmentation_pathway M C₁₀H₇Br₂NO⁺ m/z ≈ 317/319/321 M_minus_Br [M - Br]⁺ M->M_minus_Br - Br• M_minus_CH3 [M - CH₃]⁺ M->M_minus_CH3 - CH₃• M_minus_2Br [M - 2Br]⁺ M_minus_Br->M_minus_2Br - Br• M_minus_CH3_minus_CO [M - CH₃ - CO]⁺ M_minus_CH3->M_minus_CH3_minus_CO - CO

Caption: Predicted EI-MS fragmentation pathway for 3,4-Dibromo-7-methoxyquinoline.

UV-Visible (UV-Vis) and Fluorescence Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides insight into the electronic transitions within the conjugated π-system of the quinoline ring.

UV-Vis Absorption: Quinoline derivatives typically exhibit multiple absorption bands corresponding to π-π* and n-π* transitions.[1]

  • The introduction of a methoxy group (an electron-donating auxochrome) at the 7-position is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline.

  • Halogens can act as auxochromes and also have a heavy-atom effect. The overall spectrum will be a composite of these electronic influences.

  • Measurements in solvents of varying polarities (e.g., n-hexane, methanol) can reveal solvatochromic effects, providing more information about the nature of the electronic transitions.[9]

Comparative UV-Vis Data of Quinoline Analogs

Compound Solvent λmax (nm)
QuinolineEthanol276, 313
Substituted Quinolines[3]DCMBands around 290-350 nm
Amino-substituted Quinoline[10]VariousBroad absorption ~350 nm

Fluorescence Spectroscopy: Many quinoline derivatives are fluorescent.[3] The fluorescence properties (emission wavelength, quantum yield) are highly sensitive to substitution.

  • The electron-donating methoxy group may enhance fluorescence.

  • However, the presence of heavy bromine atoms can decrease the fluorescence quantum yield through intersystem crossing.

  • The expected emission should be at a longer wavelength than the absorption maximum (Stokes shift).[11]

Experimental Protocols for Spectroscopic Validation

Obtaining high-quality, reproducible data is paramount. The following are standardized protocols for the characterization of 3,4-Dibromo-7-methoxyquinoline.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Synthesized Compound (3,4-Dibromo-7-methoxyquinoline) Prep_NMR Dissolve in Deuterated Solvent (e.g., CDCl₃) Sample->Prep_NMR Prep_UV Prepare Dilute Solution (Spectroscopic Grade Solvent) Sample->Prep_UV Prep_MS Dissolve in Volatile Solvent (e.g., MeOH, ACN) Sample->Prep_MS NMR ¹H & ¹³C NMR (400+ MHz) Prep_NMR->NMR UV_Vis UV-Vis Spectrophotometer Prep_UV->UV_Vis MS Mass Spectrometer (ESI or EI) Prep_MS->MS Data Compare experimental data with predicted profiles and analog data NMR->Data Fluorescence Fluorescence Spectrometer UV_Vis->Fluorescence UV_Vis->Data Fluorescence->Data MS->Data

Caption: General experimental workflow for spectroscopic characterization.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh and dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[12][13] Ensure the sample is fully dissolved.

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz). The instrument should be properly tuned and shimmed for the chosen solvent to ensure high resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters to consider are a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Protocol 2: UV-Vis and Fluorescence Spectroscopy
  • Solvent Selection: Use spectroscopic grade solvents (e.g., methanol, n-hexane, chloroform) to minimize background interference.[1][9]

  • Sample Preparation: Prepare a stock solution of the compound. From this, prepare a dilute solution in a 1 cm path length quartz cuvette to an absorbance value below 1.0 at the λmax to ensure linearity (typically in the 1x10⁻⁵ M to 5x10⁻⁵ M range).[1][9]

  • UV-Vis Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 200-600 nm) against a solvent blank.

  • Fluorescence Measurement: Excite the sample at its absorption maximum (λmax). Record the emission spectrum at a 90° angle to the excitation source. The emission wavelength range should be set to start at a longer wavelength than the excitation to avoid Rayleigh scattering.

Protocol 3: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the sample in a volatile solvent compatible with the ionization source, such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer (HRMS) for accurate mass measurement, which helps in confirming the elemental composition. Electrospray ionization (ESI) is suitable for generating the protonated molecule [M+H]⁺, while electron ionization (EI) is useful for observing the molecular ion [M]⁺ and its fragmentation patterns.

  • Data Acquisition: Infuse the sample into the mass spectrometer. Acquire data in full scan mode over an appropriate m/z range (e.g., 100-500 amu) to observe the molecular ion cluster and key fragments.

  • Data Analysis: Analyze the resulting spectrum, paying close attention to the m/z value of the molecular ion and the characteristic 1:2:1 isotopic pattern confirming the presence of two bromine atoms.

Conclusion

The spectroscopic characterization of 3,4-Dibromo-7-methoxyquinoline relies on a multi-technique approach where each method provides a unique and complementary piece of structural information. While ¹H and ¹³C NMR confirm the precise arrangement of protons and carbons, mass spectrometry provides irrefutable evidence of the molecular weight and the presence of two bromine atoms through its distinct isotopic signature. UV-Vis and fluorescence spectroscopy further probe the electronic nature of the molecule. By comparing the experimentally obtained data with the predicted profiles and the data from known analogs outlined in this guide, researchers can confidently verify the structure and purity of 3,4-Dibromo-7-methoxyquinoline, paving the way for its further investigation in drug discovery and materials science.

References

  • TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available from: [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der | 13769. Available from: [Link]

  • ResearchGate. (n.d.). Absorption and fluorescence emission spectra of selected quinolines... Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Available from: [Link]

  • MDPI. (2022, December 30). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Available from: [Link]

  • PubChem. (n.d.). 7-Methoxyquinoline. Available from: [Link]

  • MDPI. (2021, May 7). UV Properties and Loading into Liposomes of Quinoline Derivatives. Available from: [Link]

  • SciELO. (n.d.). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. Available from: [Link]

  • ACS Publications. (2025, November 3). 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. Available from: [Link]

  • PubChem. (n.d.). 3-Bromoquinoline. Available from: [Link]

  • PMC. (n.d.). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Available from: [Link]

  • PubChem. (n.d.). 4-Bromoisoquinoline. Available from: [Link]

  • ACS Publications. (2020, January 27). Absorption, Fluorescence, and Two-Photon Excitation Ability of 5-Phenylisolidolo[2,1-a]quinolines. Available from: [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3). Available from: [Link]

  • ResearchGate. (n.d.). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... Available from: [Link]

  • PMC. (2023, May 16). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. Available from: [Link]

  • RSC Publishing. (2025, July 21). Quinoline-substituted excited-state intramolecular proton transfer fluorophores as stimuli.... Available from: [Link]

  • PMC. (2025, May 6). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Available from: [Link]

  • ACS Publications. (2010, March 30). Both Visual and Fluorescent Sensor for Zn2+ Based on Quinoline Platform. Available from: [Link]

  • ACS Publications. (2015, December 1). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Available from: [Link]

  • NextSDS. (n.d.). 3,4-Dibromo-7-methoxyquinoline — Chemical Substance Information. Available from: [Link]

  • PubChemLite. (n.d.). 7-methoxyquinoline (C10H9NO). Available from: [Link]

  • Oxford Academic. (n.d.). Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Available from: [Link]

  • SpringerLink. (n.d.). Reactions of 6,7-dimethoxy-3,4-dihydroisoquinoline with o-quinone methides. Available from: [Link]

  • ResearchGate. (2025, August 5). (PDF) Reactions of 6,7-Dimethoxy-3,4-dihydroisoquinoline with o-Quinone Methides. Available from: [Link]

  • Semantic Scholar. (n.d.). MASS SPECTRA OF OXYGENATED QUINOLINES. Available from: [Link]

  • PubChem. (n.d.). 4-Bromo-3-chloro-7-methoxyquinoline. Available from: [Link]

  • RSC Publishing. (n.d.). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Available from: [Link]

  • ACS Publications. (2025, April 22). Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3,4-Dibromo-7-methoxyquinoline

As a Senior Application Scientist, I recognize that handling specialized halogenated N-heterocycles like 3,4-Dibromo-7-methoxyquinoline (CAS: 1203578-59-9)[1] requires more than basic compliance—it requires a mechanistic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized halogenated N-heterocycles like 3,4-Dibromo-7-methoxyquinoline (CAS: 1203578-59-9)[1] requires more than basic compliance—it requires a mechanistic understanding of the chemical's physical properties and biological reactivity. This compound is a critical building block in drug discovery, but its di-brominated quinoline core presents specific dermal, inhalation, and environmental hazards.

The following guide provides a self-validating, step-by-step operational protocol designed to ensure absolute safety, prevent cross-contamination, and streamline halogenated waste disposal.

Hazard Assessment & Mechanistic Causality

To select the correct Personal Protective Equipment (PPE), we must first understand why 3,4-Dibromo-7-methoxyquinoline poses a risk:

  • Dermal Penetration & Sensitization: The presence of two heavy bromine atoms significantly increases the molecule's lipophilicity (LogP). If dissolved in carrier solvents (e.g., DMSO, DCM, or DMF), it can rapidly permeate the stratum corneum. Furthermore, the electron-deficient quinoline ring is susceptible to nucleophilic aromatic substitution ( SN​Ar ) by biological nucleophiles (like cysteine residues in skin proteins), which can lead to severe allergic dermatitis or sensitization.

  • Inhalation Hazard: As a crystalline solid, the compound is prone to micro-particulate aerosolization during weighing and transfer. Inhalation of halogenated aromatics can cause acute respiratory tract irritation and potential hepatotoxicity upon systemic absorption.

Personal Protective Equipment (PPE) Matrix

Standard lab attire (full-length pants and closed-toe shoes) is mandatory[2][3]. The following specialized PPE must be selected based on the hazard causality outlined above:

Protection CategoryRequired PPE SpecificationMechanistic Rationale & Causality
Eye/Face ANSI Z87.1 certified chemical splash goggles.Safety glasses with side shields are insufficient. Goggles provide a complete orbital seal against aerosolized micro-particulates and lipophilic solvent splashes[2][3].
Hand (Dry Solid) 100% Nitrile gloves (minimum 4 mil thickness).Nitrile provides an adequate physical barrier against dry halogenated solids. Gloves must be removed immediately before touching shared surfaces to prevent cross-contamination[2].
Hand (In Solution) Double-gloving: Nitrile outer layer over a flexible laminate inner glove (e.g., Silver Shield).Carrier solvents (like DCM) rapidly degrade standard nitrile. The laminate inner layer prevents breakthrough of the lipophilic dibromoquinoline solution[2].
Body Properly sized, fully buttoned laboratory coat.Provides a physical barrier against particulate settling. If reacting with pyrophoric reagents, a flame-resistant (FR) coat is required[2][3].

Quantitative Engineering Controls: Fume Hood Parameters

Chemical fume hoods are the primary engineering control and the first line of defense against inhalation exposure[4]. Before initiating any handling, verify the following quantitative parameters:

Operational ParameterQuantitative StandardScientific Causality & Safety Rationale
Face Velocity 80 – 150 fpm (linear feet per minute)Ensures sufficient capture of aerosolized particulates without creating turbulent eddies that could pull contaminants back into the user's breathing zone[5].
Sash Height ≤ 18 inchesActs as a physical blast/splash shield and maintains the optimal linear airflow velocity required for containment[4].
Working Depth ≥ 6 inches from the sashPrevents the user's arm and body movements from disrupting the laminar air curtain at the hood face, ensuring total vapor capture[4][6].

Operational Plan: Step-by-Step Methodology

Phase 1: Pre-Operational Setup

  • Verify Engineering Controls: Check the fume hood certification sticker (must be within 12 months) and verify the digital monitor reads between 80–150 fpm[5][6].

  • Clear the Airflow: Elevate large equipment (e.g., stir plates) at least 2 inches off the base of the hood to allow air to flow beneath them, preventing dead zones[6].

  • Don PPE: Equip the PPE specified in the matrix above before opening the chemical container[4].

Phase 2: Weighing and Transfer

  • Minimize Static: Use anti-static spatulas and grounded weighing boats. Halogenated powders often carry static charges that cause them to "jump" and aerosolize.

  • Enclosed Transfer: Weigh the 3,4-Dibromo-7-methoxyquinoline inside the fume hood. If an external analytical balance must be used, pre-weigh the material into a sealed vial inside the hood, decontaminate the exterior of the vial, and then transfer it to the balance.

  • Solvent Addition: Add carrier solvents slowly down the side of the reaction vessel to prevent particulate displacement.

Phase 3: Reaction Execution

  • Establish the Barrier: Lower the fume hood sash to the lowest possible operational height (strictly below 18 inches)[4].

  • Maintain the Zone: Keep your head outside the plane of the sash at all times. Work with your hands extended at least 6 inches into the hood interior[4][6].

Spill Response & Waste Disposal Plan

Because 3,4-Dibromo-7-methoxyquinoline contains two heavy halogens, its disposal is strictly regulated by the EPA and requires specialized high-temperature destruction to prevent the release of toxic dioxins and furans[7].

Immediate Spill Protocol
  • Solid Spills: Do not sweep dry, as this will aerosolize the compound. Moisten the spill lightly with a compatible, non-reactive solvent (e.g., water or a small amount of ethanol) to suppress dust, then wipe up with chemical absorbent pads[6].

  • Liquid Spills: Surround the spill with absorbent booms to prevent spreading, then cover with absorbent pads. Place all contaminated materials into a sealed container labeled as hazardous waste[8].

Quantitative Waste Segregation
Waste CategoryHalogen ContentDisposal Methodology & Rationale
Halogenated Organic Waste > 5% Halogen contentMust be segregated into dedicated Halogenated Waste containers. Disposed of via high-temperature rotary kiln incineration equipped with caustic scrubbing to neutralize HBr off-gasses[7][9].
Non-Halogenated Waste < 5% Halogen contentStandard solvent incineration. Mixing halogenated waste into this stream violates environmental regulations and exponentially increases institutional disposal costs[9][10].

Disposal Execution:

  • Deposit all reaction residues, contaminated gloves, and empty vials into a rigid container explicitly labeled "Hazardous Waste: Halogenated Organics (Contains Brominated Quinolines)" [8][10].

  • Leave 1 to 2 inches of headspace in liquid waste containers to allow for vapor expansion[10].

  • Keep the waste container tightly capped at all times unless actively adding waste[10].

Workflow Visualization

Workflow Setup 1. Fume Hood & PPE Setup Velocity: 80-150 fpm Transfer 2. Weighing & Transfer (Minimize Particulates) Setup->Transfer Reaction 3. Reaction Execution (Sash < 18 inches) Transfer->Reaction Decision Spill or Contamination? Reaction->Decision SpillResp Emergency Response Suppress dust, absorb liquids Decision->SpillResp Yes Cleanup Standard Cleanup Decontaminate tools Decision->Cleanup No Disposal Waste Segregation Halogenated Organic Waste SpillResp->Disposal Cleanup->Disposal

Operational and disposal workflow for 3,4-Dibromo-7-methoxyquinoline.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.